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1-(Cyclopropylmethyl)pyrazole-4-boronic acid Documentation Hub

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  • Product: 1-(Cyclopropylmethyl)pyrazole-4-boronic acid
  • CAS: 1983202-21-6

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 1-(Cyclopropylmethyl)pyrazole-4-boronic Acid

Chemical Architecture, Synthesis, and Applications in Medicinal Chemistry Executive Summary 1-(Cyclopropylmethyl)pyrazole-4-boronic acid (and its stable pinacol ester surrogate) represents a high-value heterocyclic build...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Architecture, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

1-(Cyclopropylmethyl)pyrazole-4-boronic acid (and its stable pinacol ester surrogate) represents a high-value heterocyclic building block in modern drug discovery. This moiety combines the bioisosteric utility of the pyrazole ring—a prevalent scaffold in kinase inhibitors—with the physicochemical advantages of the cyclopropylmethyl group. This guide provides a comprehensive technical analysis of this compound, detailing its synthesis, reactivity profile in Suzuki-Miyaura cross-couplings, and strategic value in optimizing lead compounds for metabolic stability and hydrophobic pocket occupancy.

Part 1: Physicochemical Profile

The commercial availability of this building block is predominantly in the form of its pinacol ester , which offers superior shelf-stability compared to the free boronic acid. The free acid is prone to dehydration (forming boroxines) and proteodeboronation, but it is the active species in aqueous coupling conditions.

Comparative Data: Acid vs. Pinacol Ester
PropertyFree Acid (Active Species)Pinacol Ester (Precursor)
IUPAC Name 1-(Cyclopropylmethyl)-1H-pyrazol-4-ylboronic acid1-(Cyclopropylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
CAS Number Not widely listed (generated in situ)1000801-75-1
Molecular Formula C₇H₁₁BN₂O₂C₁₃H₂₁BN₂O₂
Molecular Weight 165.99 g/mol 248.13 g/mol
Physical State Off-white hygroscopic solidWhite to pale yellow solid
Solubility MeOH, DMSO, Aqueous BaseDCM, THF, EtOAc, Toluene
LogP (Predicted) ~0.8 (Hydrophilic)~2.5 (Lipophilic)
Storage -20°C, Hygroscopic2-8°C, Inert Atmosphere

Critical Note: While the pinacol ester is the standard shipping form, most Suzuki coupling protocols using aqueous base (e.g., K₂CO₃/H₂O) will hydrolyze the ester to the free acid in situ prior to transmetallation.

Part 2: Synthetic Architecture

The synthesis of 1-(Cyclopropylmethyl)pyrazole-4-boronic acid derivatives typically follows a convergent route. The most robust industrial method involves the regioselective alkylation of 4-iodopyrazole followed by a metal-halogen exchange and borylation.

Synthetic Pathway Visualization

Synthesis Pyrazole 1H-Pyrazole Iodination Iodination (I2, H2O2) Pyrazole->Iodination IodoPyrazole 4-Iodo-1H-pyrazole Iodination->IodoPyrazole Alkylation N-Alkylation (CpCH2Br, NaH) IodoPyrazole->Alkylation Intermediate 1-(Cyclopropylmethyl)- 4-iodopyrazole Alkylation->Intermediate Borylation Borylation (iPrMgCl, B(OiPr)3) Intermediate->Borylation Product 1-(Cyclopropylmethyl) pyrazole-4-boronic acid Borylation->Product

Figure 1: Convergent synthesis route starting from 1H-pyrazole.

Detailed Synthetic Protocol (Optimized)

Step 1: N-Alkylation of 4-Iodopyrazole

  • Reagents: 4-Iodo-1H-pyrazole (1.0 eq), (Bromomethyl)cyclopropane (1.2 eq), Cesium Carbonate (Cs₂CO₃, 2.0 eq).

  • Solvent: DMF (Anhydrous).

  • Procedure: Dissolve 4-iodo-1H-pyrazole in DMF. Add Cs₂CO₃ followed by dropwise addition of (bromomethyl)cyclopropane. Heat to 60°C for 4-6 hours.

  • Workup: Dilute with water, extract with EtOAc. The N1-isomer is the major product due to steric and electronic control.

Step 2: Borylation (Knochel-Hauser Exchange)

  • Reagents: 1-(Cyclopropylmethyl)-4-iodopyrazole (1.0 eq), Isopropylmagnesium chloride (iPrMgCl, 1.1 eq), Trimethyl borate (B(OMe)₃, 1.5 eq).

  • Conditions: THF, -20°C to 0°C.

  • Mechanism: The iodine-magnesium exchange generates the pyrazolyl-Grignard species, which nucleophilically attacks the borate ester.

  • Quench: Acidic hydrolysis (dilute HCl) yields the free boronic acid. For the pinacol ester, pinacol is added before acidic workup.

Part 3: Reactivity & Functionalization

The primary utility of this building block is in Suzuki-Miyaura Cross-Coupling . The pyrazole-4-position is electronically distinct; it is nucleophilic enough for coupling but requires careful catalyst selection to prevent protodeboronation (loss of the boron group).

Suzuki Coupling Workflow

The following diagram illustrates the catalytic cycle specific to this substrate, highlighting the activation of the boronate species.

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X + Pd(0)) Pd0->OxAdd PdII_Ar Pd(II)-Ar Complex OxAdd->PdII_Ar TransMetal Transmetallation PdII_Ar->TransMetal BaseStep Base Activation (Boronic Acid + OH- -> Boronate) BaseStep->TransMetal Activated Boronate RedElim Reductive Elimination (Product Release) TransMetal->RedElim RedElim->Pd0

Figure 2: Suzuki-Miyaura catalytic cycle. The base activation step is critical for converting the neutral boronic acid/ester into the reactive tetra-coordinate boronate species.

Validated Coupling Protocol

Objective: Coupling with an Aryl Bromide (Ar-Br).

  • System: Pd(dppf)Cl₂·DCM (5 mol%) is the catalyst of choice for heterocyclic boronic acids due to its stability and large bite angle.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio). The water is essential for dissolving the inorganic base and facilitating the formation of the boronate species.

  • Base: K₂CO₃ (2.5 eq) or K₃PO₄ (3.0 eq).

  • Temperature: 80-100°C under Nitrogen/Argon.

  • Troubleshooting: If protodeboronation (replacement of B(OH)₂ with H) is observed, switch to anhydrous conditions using CsF as the base in pure DMF or Dioxane.

Part 4: Medicinal Chemistry Applications[4]

The "Cyclopropylmethyl" Advantage

In drug design, the cyclopropylmethyl (CPM) group is often superior to simple alkyl chains (like


-butyl or isobutyl) for three reasons:
  • Metabolic Stability: The cyclopropyl ring is resistant to cytochrome P450 oxidation compared to linear alkyl chains, which suffer from

    
    -oxidation.
    
  • Lipophilicity Modulation: It adds lipophilicity (increasing cell permeability) without the entropic penalty of a flexible chain.

  • Pocket Filling: The CPM group is a "privileged" shape for filling small hydrophobic pockets (e.g., the gatekeeper region in kinases).

Scaffold Hopping in Kinase Inhibitors

The 1-substituted-pyrazole-4-yl motif is a classic bioisostere for phenyl or pyridine rings.

  • Target Class: JAK, c-Met, and Aurora kinases.

  • Mechanism: The pyrazole nitrogen (N2) can serve as a hydrogen bond acceptor, while the boronic acid is replaced by the core scaffold of the inhibitor during the coupling reaction.

Part 5: Handling, Stability, & Safety

Stability & Storage[5]
  • Hydrolysis: The pinacol ester is relatively stable but can hydrolyze on silica gel columns. For purification of the ester, use neutralized silica (treated with 1% triethylamine) or rapid elution.

  • Protodeboronation: Pyrazole boronic acids are electron-rich. Avoid highly acidic conditions which can facilitate C-B bond cleavage.

  • Storage: Store the pinacol ester at 2-8°C. The free acid should be stored at -20°C to prevent dehydration to the boroxine anhydride.

Safety Profile (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2][3]

    • H335: May cause respiratory irritation.[1][4]

  • Precaution: Handle in a fume hood. Boronic acids can complex with biological diols (sugars, serine proteases), possessing mild biological activity themselves.

References

  • Synthesis of Pyrazole Boronic Esters

    • Title: Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester.[5][6][7]

    • Source: CN103601749A (P
    • URL:

  • Suzuki Coupling of Heterocycles

    • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.[8]

    • Source:Journal of Organic Chemistry (via NIH).
    • URL:

  • Boronic Acid Stability & Hydrolysis

    • Title: Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH.[9]

    • Source:Central European Journal of Chemistry.[9]

    • URL:

  • Commercial Identity & Safety

    • Title: 1-Cyclopropylmethyl-1H-pyrazole-4-boronic acid pinacol ester Safety Data Sheet.[4]

    • Source: Fisher Scientific / Capot Chemical.
    • URL:

Sources

Exploratory

Next-Generation Pyrazole Scaffolds: Biological Activity, SAR Profiling, and Experimental Validation

[1] Executive Summary The pyrazole ring (1,2-diazole) remains a "privileged scaffold" in modern medicinal chemistry due to its unique electronic profile and bioisosteric relationship with imidazole and pyrrole. While fir...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The pyrazole ring (1,2-diazole) remains a "privileged scaffold" in modern medicinal chemistry due to its unique electronic profile and bioisosteric relationship with imidazole and pyrrole. While first-generation pyrazoles (e.g., Celecoxib) revolutionized anti-inflammatory therapy, novel pyrazole hybrids —specifically pyrazole-thiazole, pyrazole-pyridazine, and pyrano[2,3-c]pyrazoles—are now dominating the 2024–2025 literature. These next-generation compounds exhibit potent multikinase inhibition (FLT3, VEGFR2) and broad-spectrum antimicrobial activity by overcoming resistance mechanisms. This guide synthesizes the latest structure-activity relationships (SAR) and provides validated experimental protocols for assessing their biological activity.

Structural Basis & Pharmacophore

The pyrazole ring functions as a robust pharmacophore because of its dual hydrogen-bonding capability.[1] The pyrrole-like nitrogen (NH) acts as a hydrogen bond donor (HBD), while the pyridine-like nitrogen (=N-) acts as a hydrogen bond acceptor (HBA). This duality allows pyrazoles to mimic the purine ring of ATP, making them exceptional kinase inhibitors.

The "Hybrid" Advantage

Recent efficacy gains stem from fusing the pyrazole core with other pharmacophores:

  • Pyrazole-Pyridazine Hybrids: Enhance COX-2 selectivity by fitting into the hydrophobic side pocket (Arg120/Tyr355 interaction).

  • Pyrazole-Thiazole Hybrids: Increase lipophilicity and cell wall penetration, boosting antimicrobial efficacy against Gram-negative bacteria.

Visualization: General Synthesis Workflow

The following diagram outlines the modular synthesis strategy for these novel hybrids, typically starting from a condensation reaction.

SynthesisWorkflow Precursors Precursors (Hydrazine + 1,3-Dicarbonyl) Cyclization Cyclization (Knorr Synthesis) Precursors->Cyclization Reflux/Acid Core Pyrazole Core (1H-pyrazole) Cyclization->Core Functionalization Functionalization (N1 or C3/C5 Substitution) Core->Functionalization Electrophilic Subst. Hybrid Novel Hybrid (e.g., Pyrazole-Thiazole) Functionalization->Hybrid Coupling

Caption: Modular synthesis pathway for generating novel pyrazole hybrids via Knorr cyclization and subsequent functionalization.

Key Biological Targets & Mechanisms

Kinase Inhibition (Oncology)

Novel pyrazoles, particularly 3-aminopyrazoles , function as ATP-competitive inhibitors. They occupy the hinge region of the kinase domain.

  • Mechanism: The pyrazole nitrogen forms a hydrogen bond with the backbone amide of the hinge region amino acids (e.g., Asp112 in p38 MAPK).

  • Recent Hit: Compound 33 (pyrazolo[3,4-d]pyrimidine derivative) has been identified as a multikinase inhibitor, potently suppressing FLT3 and VEGFR2 in acute myeloid leukemia (AML) models.[2]

COX-2 Inhibition (Inflammation)

Selective COX-2 inhibition minimizes gastric side effects associated with COX-1 blockade.

  • Mechanism: The N1-substituent (often a sulfonamide or sulfonyl group) inserts into the COX-2 secondary pocket, binding to Arg513 and His90 .[3]

  • SAR Insight: Bulky hydrophobic groups (e.g., aryl rings) at the C5 position stabilize the complex via van der Waals interactions with the hydrophobic channel.

Antimicrobial Activity

New pyrazole-thiazole derivatives target bacterial cell wall synthesis.

  • Mechanism: Disruption of peptidoglycan cross-linking and membrane permeabilization. Recent studies show MIC values ranging from 1–5 µmol/mL against S. aureus and E. coli, comparable to standard antibiotics.

Structure-Activity Relationship (SAR) Insights

To guide your optimization process, use the following logic map. It distinguishes between designing for Kinase affinity versus COX-2 selectivity based on substitution patterns.

SAR_Logic Start Pyrazole Scaffold Optimization Target_Q Primary Target? Start->Target_Q Kinase Kinase (ATP Site) Target_Q->Kinase Oncology COX COX-2 (Inflammation) Target_Q->COX Inflammation Hinge Requirement: H-Bond to Hinge Region Kinase->Hinge Mod_K1 Action: Add NH2 or OH at C3 Hinge->Mod_K1 Mod_K2 Action: Bulky Aryl at C5 (Gatekeeper residue) Mod_K1->Mod_K2 Pocket Requirement: Fill Selectivity Pocket COX->Pocket Mod_C1 Action: Add Sulfonamide (SO2NH2) at N1 Pocket->Mod_C1 Mod_C2 Action: 4-F or 4-OMe Phenyl at C5 (Hydrophobic) Mod_C1->Mod_C2

Caption: SAR decision tree for optimizing pyrazole substitutions based on the desired biological target (Kinase vs. COX-2).

Experimental Protocols

Protocol A: High-Throughput Kinase Inhibition Assay (Radiometric)

Gold Standard for determining IC50 values with high sensitivity.

Principle: Measures the transfer of the gamma-phosphate from [γ-32P]-ATP to a protein substrate.

Workflow:

  • Buffer Prep: Prepare kinase buffer (25 mM Tris-HCl pH 7.5, 5–10 mM MgCl2, 0.1 mM EGTA, 1 mM DTT).

  • Enzyme Activation: Incubate recombinant kinase (e.g., p38, VEGFR2) with substrate (e.g., MBP or Poly-Glu-Tyr) in the presence of the test pyrazole compound (dissolved in DMSO) for 15 mins at room temperature.

    • Control: DMSO only (100% activity).

    • Blank: No enzyme (background).[4]

  • Reaction Start: Initiate by adding [γ-32P]-ATP mixture.[4] Critical: ATP concentration must be at or slightly below the

    
     of the enzyme to ensure competitive inhibition kinetics are visible.
    
  • Incubation: Incubate at 30°C for 30 minutes. Ensure the reaction remains in the linear phase (typically <10% substrate conversion).

  • Termination: Stop reaction by spotting onto P81 phosphocellulose filter paper or adding phosphoric acid.

  • Quantification: Wash filters 3x with 0.75% phosphoric acid, dry, and count via liquid scintillation.

  • Data Analysis: Plot % Inhibition vs. Log[Compound] to derive IC50.

Protocol B: Cellular Viability Screening (MTT Assay)

Standard validated method for assessing cytotoxicity in cancer lines (e.g., HeLa, MCF-7).

Principle: Reduction of yellow tetrazolium salt (MTT) to purple formazan by mitochondrial succinate dehydrogenase in viable cells.

Workflow:

  • Seeding: Plate cells (e.g., 5,000 cells/well) in 96-well plates. Incubate 24h for attachment.

  • Treatment: Add pyrazole compounds at serial dilutions (0.1 – 100 µM). Include Doxorubicin or Cisplatin as a positive control.

    • Duration: Incubate for 48–72 hours.

  • MTT Addition: Add 10-20 µL of MTT stock (5 mg/mL in PBS) to each well.

  • Incubation: Incubate for 3–4 hours at 37°C until purple precipitates are visible.

  • Solubilization: Carefully remove media. Add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm (reference 630 nm).

  • Calculation:

    
    .
    

Signaling Pathway Visualization

The following diagram illustrates the p38 MAPK pathway, a primary target for anti-inflammatory pyrazoles, showing the downstream effects on cytokine production.

MAPK_Pathway Stimulus Inflammatory Stimulus (LPS/TNF-a) MAPKKK MAPKKK (TAK1/ASK1) Stimulus->MAPKKK MKK MKK3/6 MAPKKK->MKK p38 p38 MAPK (Target) MKK->p38 Phosphorylation Substrates Downstream Effectors (MK2/MSK1) p38->Substrates Inhibitor Pyrazole Inhibitor Inhibitor->p38 Blocks ATP Binding Response Cytokine Production (IL-6, TNF-a) Substrates->Response

Caption: p38 MAPK signaling cascade showing the point of intervention for pyrazole-based ATP-competitive inhibitors.

References

  • Vertex AI Search. (2025). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking. National Institutes of Health (NIH). Link

  • American Chemical Society. (2024). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor. Journal of Medicinal Chemistry. Link

  • MDPI. (2024). Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Thiazoles, Pyrazoles. Molecules. Link

  • Abcam. (2024). MTT assay protocol for cell viability. Abcam Protocols. Link

  • BellBrook Labs. (2025). Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs Technical Guides. Link

  • Springer Nature. (2024). The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry. Link

Sources

Foundational

Technical Deep Dive: Pyrazole Scaffolds in Modern Therapeutics

A Guide to Structural Logic, Regioselective Synthesis, and Target Engagement Executive Summary The pyrazole ring (1,2-diazole) is not merely a common heterocycle; it is a "privileged scaffold" in medicinal chemistry, app...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Structural Logic, Regioselective Synthesis, and Target Engagement

Executive Summary

The pyrazole ring (1,2-diazole) is not merely a common heterocycle; it is a "privileged scaffold" in medicinal chemistry, appearing in over 30 FDA-approved therapeutics including Celecoxib, Ruxolitinib, and Sildenafil.[1] Its utility stems from its unique ability to act as both a hydrogen bond donor and acceptor, its high metabolic stability, and its capacity to orient substituents in precise vectors for target engagement.

This guide addresses the two primary challenges in pyrazole drug discovery: Tautomeric ambiguity during molecular modeling and Regiochemical control during synthesis. We provide actionable protocols for synthesis and biological validation, grounded in the mechanistic logic of kinase and enzyme inhibition.

Part 1: Structural Rationale & Physicochemical Logic

The Tautomerism Trap

A critical failure point in in silico docking of pyrazoles is the neglect of tautomerism. Unsubstituted or semi-substituted pyrazoles exist in dynamic equilibrium between the 1H- and 2H-tautomers.[2]

  • The Mechanism: The proton on the nitrogen shifts between N1 and N2.

  • The Consequence: In a protein binding pocket (e.g., a kinase hinge), only one tautomer is usually active. If your docking software fixes the proton on the wrong nitrogen, calculated binding energies will be erroneous due to mismatched donor/acceptor pairs.

  • Design Rule: To lock a specific tautomer and maximize affinity, N-alkylation or N-arylation is required. This "freezes" the H-bond vector, reducing the entropic penalty upon binding.

Kinase Hinge Binding (The Donor-Acceptor Motif)

In kinase inhibitors like Ruxolitinib (JAK1/2 inhibitor), the pyrazole ring mimics the purine ring of ATP.

  • N2 (Pyridine-like): Accepts a hydrogen bond from the backbone NH of the hinge region.

  • N1 (Pyrrole-like): Donates a hydrogen bond to the backbone carbonyl. This bidentate interaction is the "anchor" that secures the inhibitor within the ATP-binding pocket.

Part 2: Synthetic Architectures (The "Make" Phase)

The synthesis of N-substituted pyrazoles often yields a mixture of 1,3- and 1,5-isomers . Separating these regioisomers is difficult due to their similar polarity.

The Regioselectivity Challenge

The classic Knorr condensation (hydrazine + 1,3-diketone) is governed by steric and electronic factors that are often competing, leading to poor selectivity.

Solution: The Enaminone Route

To guarantee regiocontrol, modern protocols utilize enaminones (reaction of DMF-DMA with a ketone) rather than simple diketones. This polarizes the electrophile, directing the hydrazine attack to a specific carbon.

Comparison of Strategies:

StrategyReagentsPrimary OutcomeSelectivity
Classic Knorr Hydrazine + 1,3-DiketoneMixture of 1,3- and 1,5-isomersLow to Moderate
Enaminone Hydrazine +

-unsaturated ketone
High preference for 1,3-isomerHigh (>95:5)
Cross-Coupling Halopyrazole + Boronic AcidDefined regiochemistry (pre-installed)Absolute

Part 3: Experimental Protocols

Protocol A: Regioselective Synthesis of 1-Aryl-3-Substituted Pyrazoles

Rationale: This method uses an enaminone intermediate to sterically and electronically direct the hydrazine attack, avoiding the formation of the 1,5-isomer.

Materials:

  • Acetophenone derivative (1.0 eq)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq)

  • Aryl hydrazine hydrochloride (1.1 eq)

  • Ethanol (anhydrous)

Step-by-Step Methodology:

  • Enaminone Formation: Dissolve the acetophenone derivative in neat DMF-DMA. Reflux at 110°C for 6 hours. Monitor by TLC for the disappearance of the ketone.

  • Evaporation: Remove excess DMF-DMA under reduced pressure to yield the crude enaminone intermediate (usually a yellow/orange solid).

  • Cyclization: Redissolve the intermediate in ethanol. Add the aryl hydrazine hydrochloride.

  • Reflux: Heat to reflux (78°C) for 3-5 hours. The solution will typically darken.

  • Isolation: Cool to room temperature. The product often precipitates. If not, remove solvent in vacuo and recrystallize from ethanol/water.

  • Validation: Confirm regiochemistry via NOESY NMR. A correlation between the N-aryl ortho-protons and the pyrazole C5-H confirms the 1,3-substitution pattern.

Protocol B: ADP-Glo™ Kinase Assay (For Pyrazole Hits)

Rationale: Pyrazoles are frequent kinase inhibitors. This bioluminescent assay quantifies the ADP produced during the kinase reaction, providing a direct measure of enzyme activity.

Materials:

  • Recombinant Kinase (e.g., JAK2)

  • Substrate (e.g., Poly Glu:Tyr peptide)

  • ATP (Ultra-pure)

  • Test Compound (Pyrazole derivative in DMSO)

  • ADP-Glo™ Reagent & Kinase Detection Reagent (Promega)

Step-by-Step Methodology:

  • Preparation: Dilute compounds in 1x Kinase Buffer to 4x desired concentration.

  • Enzyme Reaction: In a 384-well white plate, add:

    • 2 µL of Compound

    • 2 µL of Enzyme

    • 2 µL of Substrate/ATP mix

  • Incubation: Incubate at room temperature for 60 minutes (allows phosphorylation).

  • Depletion: Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. (This consumes remaining ATP).

  • Detection: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes. (Converts ADP -> ATP -> Luciferase signal).

  • Readout: Measure luminescence on a plate reader. Signal is proportional to kinase activity.

  • Analysis: Plot RLU vs. log[Compound] to determine IC50.

Part 4: Visualizations

Diagram 1: The JAK-STAT Signaling Pathway

Context: This pathway is the primary target for pyrazole drugs like Ruxolitinib. Inhibition prevents the phosphorylation of STAT proteins.[3]

JAK_STAT_Pathway Cytokine Cytokine (Ligand) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Target of Pyrazoles) Receptor->JAK Activation STAT_Inactive STAT (Inactive) JAK->STAT_Inactive Phosphorylation STAT_Phos p-STAT (Dimer) STAT_Inactive->STAT_Phos Dimerization Nucleus Nucleus / Gene Transcription STAT_Phos->Nucleus Translocation Inhibitor Ruxolitinib (Inhibitor) Inhibitor->JAK Blocks ATP Site

Caption: Ruxolitinib blocks JAK autophosphorylation, preventing STAT activation and downstream gene transcription.[3]

Diagram 2: Synthetic Logic - Regioselectivity

Context: Visualizing how the enaminone route forces the formation of the 1,3-isomer over the 1,5-isomer.

Regioselectivity Ketone Acetophenone (Ketone) Enaminone Enaminone Intermediate Ketone->Enaminone Condensation DMFDMA DMF-DMA DMFDMA->Enaminone Isomer13 1,3-Isomer (Major Product) Enaminone->Isomer13 Steric Control Isomer15 1,5-Isomer (Minor/Trace) Enaminone->Isomer15 Disfavored Hydrazine Aryl Hydrazine (NH-NH2) Hydrazine->Isomer13 Hydrazine->Isomer15

Caption: The enaminone intermediate directs nucleophilic attack to favor the 1,3-disubstituted pyrazole.

References

  • Ansari, A., et al. (2017). "Biologically active pyrazole derivatives."[1][4][5][6][7][8] New Journal of Chemistry.

  • Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib)." Journal of Medicinal Chemistry.

  • Roskoski, R. Jr. (2016). "Classification of small molecule protein kinase inhibitors based upon the structures of their binding sites." Pharmacological Research.

  • Fustero, S., et al. (2011). "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews.

  • Mesaoudi, S., et al. (2020). "Ruxolitinib: A review of its discovery, synthesis, and therapeutic potential." European Journal of Medicinal Chemistry.

Sources

Protocols & Analytical Methods

Method

Optimizing C–C and C–Heteroatom Bond Formation: A Strategic Guide to Aryl Halide Coupling

Part 1: Strategic Overview & Mechanistic Foundation The Electrophile Challenge in Drug Discovery In medicinal chemistry, aryl halides are the backbone of structural diversification. While aryl iodides ( ) offer superior...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Mechanistic Foundation

The Electrophile Challenge in Drug Discovery

In medicinal chemistry, aryl halides are the backbone of structural diversification. While aryl iodides (


) offer superior reactivity, they are atom-inefficient and unstable. Aryl chlorides (

) are the industry standard due to low cost and commercial availability, but they present a significant kinetic barrier: the carbon-chlorine bond strength (

) renders oxidative addition difficult compared to bromides (

) or iodides (

).[1]

The Core Objective: This guide focuses on overcoming the activation energy barrier of aryl chlorides and deactivated aryl bromides using modern ligand architecture (e.g., dialkylbiaryl phosphines, NHCs) to ensure high turnover numbers (TON) and reproducibility.

The Catalytic Engine (Mechanistic Visualization)

Understanding the failure points in the catalytic cycle is the key to troubleshooting. For aryl chlorides, the Oxidative Addition is typically the rate-limiting step.

CatalyticCycle cluster_failures Common Failure Modes Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (Rate Limiting for Ar-Cl) Pd0->OxAdd + Ar-X ComplexII Oxidative Complex L-Pd(II)-Ar-X OxAdd->ComplexII TransMet Transmetallation (Base Dependent) ComplexII->TransMet + Nu-M (Boron/Amine) ComplexIII Pre-Elimination Complex L-Pd(II)-Ar-Nu TransMet->ComplexIII RedElim Reductive Elimination (Product Release) ComplexIII->RedElim RedElim->Pd0 - Ar-Nu (Product) Fail1 Ligand Oxidation (O2 leak) Fail2 Protodeboronation (Wet solvent) Fail3 Pd Black (Ligand dissociation)

Figure 1: The Pd(0)/Pd(II) catalytic cycle. Note that for Aryl Chlorides, the Oxidative Addition step (Red) requires electron-rich, bulky ligands to facilitate bond insertion.

Part 2: Critical Parameters & Decision Matrices

Ligand Selection: The "Buchwald" Architecture

Modern coupling relies on dialkylbiaryl phosphines. These ligands serve a dual purpose: the electron-rich phosphine facilitates oxidative addition, while the bulky biaryl backbone promotes reductive elimination and prevents catalyst decomposition (Pd black formation).

Substrate ClassRecommended LigandCommercial Pre-catalystWhy?
Aryl Chlorides (General) XPhos XPhos Pd G4Excellent balance of steric bulk and electron donation.
Sterically Hindered SPhos SPhos Pd G3High stability; excellent for ortho-substituted substrates.
Heteroaryl Chlorides XPhos or CataCXium A XPhos Pd G4Tolerates Lewis basic nitrogens (pyridines, pyrimidines).
Amination (Primary Amines) BrettPhos BrettPhos Pd G4Prevents

-hydride elimination; high selectivity for mono-arylation.
Amination (Secondary Amines) RuPhos RuPhos Pd G4Universal ligand for secondary amines and bulky anilines.
Base & Solvent Effects[3]
  • Weak Bases (

    
    , 
    
    
    
    ):
    Standard for Suzuki coupling. Compatible with esters, nitriles, and aldehydes.
  • Strong Bases (

    
    , LiHMDS):  Required for Buchwald-Hartwig amination to deprotonate the amine. Warning: Incompatible with base-sensitive functional groups.
    
  • Solvent Polarity:

    • 1,4-Dioxane/Water (4:1): The "Magic Mix" for Suzuki. Water is essential for the transmetallation step (formation of boronate species).

    • Toluene/t-BuOH: Preferred for Amination to prevent hydrodehalogenation.

Part 3: Detailed Experimental Protocols

Protocol A: High-Efficiency Suzuki-Miyaura Coupling (Aryl Chlorides)

Target: Coupling of 2-chloropyridine with phenylboronic acid.

Reagents:

  • Aryl Chloride (1.0 equiv)[2][3]

  • Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G4 (1.0 - 2.0 mol%)

  • Base:

    
     (2.0 equiv, finely ground)
    
  • Solvent: THF:Water (10:1) or Dioxane:Water (4:1)

Step-by-Step Methodology:

  • Vessel Prep: Oven-dry a reaction vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

  • Solids Addition: Charge the vial with the Aryl Chloride (if solid), Boronic Acid, Base (

    
    ), and the Pd Pre-catalyst (XPhos Pd G4).
    
    • Note: Using G3/G4 pre-catalysts eliminates the need to mix Pd(OAc)2 and ligand separately, significantly improving reproducibility.

  • Degassing (Crucial): Cap the vial with a septum. Evacuate and backfill with inert gas (Ar/

    
    ) three times.
    
  • Liquid Addition: Add the degassed solvent mixture via syringe. If the Aryl Chloride is liquid, add it now.

  • Reaction: Place in a pre-heated block at 60–80°C . Stir vigorously (1000 RPM).

    • Visual Check: The reaction should turn from orange/red to dark brown. If it turns black immediately (precipitation), oxygen was likely present.

  • Workup: Cool to RT. Dilute with EtOAc. Filter through a pad of Celite to remove Pd residues. Wash with brine, dry over

    
    , and concentrate.
    
Protocol B: Buchwald-Hartwig Amination (C–N Coupling)

Target: Coupling of 4-chloroanisole with morpholine.

Reagents:

  • Aryl Chloride (1.0 equiv)[2][3]

  • Amine (1.2 equiv)[3]

  • Catalyst: RuPhos Pd G4 (1.0 - 2.0 mol%)

  • Base: NaOtBu (1.4 equiv)[3]

  • Solvent: Toluene or THF (Anhydrous)

Step-by-Step Methodology:

  • Inert Handling: This reaction is strictly water-sensitive . Ideally, set up in a glovebox or use Schlenk techniques.

  • Solids: Add Aryl Chloride (if solid), Base (NaOtBu), and RuPhos Pd G4 to the vial.

    • Tip: NaOtBu is hygroscopic. Use a fresh bottle or store in a desiccator.

  • Liquids: Add anhydrous Toluene and the Amine.

  • Activation: Seal and heat to 80–100°C .

  • Monitoring: Monitor by LCMS. If conversion stalls, add 0.5 mol% more catalyst.

    • Note: Do not add more base; excess base can lead to decomposition of the catalyst.

Part 4: Troubleshooting & Optimization (Self-Validating System)

Use this logic tree to diagnose reaction failures.

ObservationDiagnosisCorrective Action
Reaction stays clear/yellow (No color change) Catalyst not activated.Ensure temperature is

. If using Pd(II) salt + Ligand, ensure reduction to Pd(0) occurred (add trace amine/alcohol).
"Pd Black" precipitates immediately Catalyst decomposition (Ligand dissociation).1. Check for

leaks. 2. Switch to a bulkier ligand (e.g., from

to XPhos). 3. Lower reaction temperature.
Starting Material (SM) consumed, but no Product (Hydrodehalogenation)

-Hydride elimination or solvent insertion.
1. Avoid alcoholic solvents (use Toluene/Dioxane). 2. Use a more sterically crowded ligand (BrettPhos).
Homocoupling (Ar-Ar) Oxidative coupling due to Oxygen.Degas solvents more thoroughly (sparge with Ar for 15 mins).
Protodeboronation (Ar-B(OH)2

Ar-H)
Boronic acid instability.1. Switch to Boronic Ester (Pinacol ester). 2. Use anhydrous conditions with

base.

References

  • Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4, 916-920. Link

  • Sigma-Aldrich. (2025). Cross-Coupling Reaction Manual: Desk Reference. Link

Sources

Application

Application Note: Sustainable Protocols for Suzuki-Miyaura Cross-Coupling

Topic: Green Chemistry Approaches for Suzuki-Miyaura Reactions Content Type: Application Note & Protocol Guide ID: AN-GRN-SM-026 From Aqueous Micellar Catalysis to Solvent-Free Mechanochemistry Abstract & Strategic Overv...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Green Chemistry Approaches for Suzuki-Miyaura Reactions Content Type: Application Note & Protocol Guide ID: AN-GRN-SM-026

From Aqueous Micellar Catalysis to Solvent-Free Mechanochemistry

Abstract & Strategic Overview

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry, yet its traditional reliance on dipolar aprotic solvents (DMF, NMP), high thermal energy, and homogeneous palladium catalysts creates a significant environmental footprint. In pharmaceutical manufacturing, the E-factor (kg waste/kg product) often exceeds 100.

This guide details three field-validated "Green" methodologies that reduce E-factors to <20 while maintaining high yields:

  • Surfactant-Mediated Aqueous Coupling: Utilizing TPGS-750-M for room-temperature chemistry in water.[1]

  • Mechanochemical Synthesis: Solvent-free High-Speed Ball Milling (HSBM).

  • Heterogeneous Recyclable Systems: Ligand-free Pd/C in aqueous ethanol.

Method A: Aqueous Micellar Catalysis (TPGS-750-M)

Best For: Temperature-sensitive substrates, complex APIs, and reducing organic solvent use to near zero.

The Science: Nanoreactors in Water

Hydrophobic substrates cannot react effectively in pure water. However, amphiphilic surfactants like TPGS-750-M (DL-α-tocopherol methoxypolyethylene glycol succinate) spontaneously form nanomicelles in water. These micelles act as lipophilic "nanoreactors." The hydrophobic reactants and catalyst migrate into the micelle core, creating a high local concentration that drives reaction kinetics at room temperature, eliminating the need for external heat.

Workflow Visualization

The following diagram illustrates the micellar encapsulation process.

MicellarCatalysis Surfactant TPGS-750-M (Amphiphile) Micelle Nanomicelle Formation (Lipophilic Core) Surfactant->Micelle Self-Assembly Water Water (Bulk Medium) Water->Micelle Solvent Reactants Hydrophobic Halide + Boronic Acid Reactants->Micelle Encapsulation Catalysis Pd-Catalyzed Coupling (RT) Micelle->Catalysis High Local Conc. Product Product (Precipitates/Extracted) Catalysis->Product Ejection

Figure 1: Mechanism of TPGS-750-M mediated micellar catalysis. Reactants concentrate within the lipophilic core, enabling room-temperature kinetics.[2]

Experimental Protocol

Reagents:

  • Aryl Halide (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dtbpf)Cl2 (2 mol%) (Robust for steric bulk) or Pd(Amphos)Cl2.

  • Surfactant: 2 wt % TPGS-750-M in degassed water.

  • Base: Triethylamine (Et3N) (3.0 equiv).

Procedure:

  • Preparation: Dissolve TPGS-750-M in HPLC-grade water to create a 2 wt % solution. Degas with Argon for 15 mins.

  • Charging: To a reaction vial containing a stir bar, add the Aryl Halide (0.5 mmol) and Aryl Boronic Acid (0.6 mmol).

  • Catalyst Addition: Add Pd(dtbpf)Cl2 (6.5 mg, 0.01 mmol).

  • Solvent Addition: Add 1.0 mL of the surfactant solution.

  • Activation: Add Et3N (0.21 mL, 1.5 mmol) via syringe.

  • Reaction: Stir vigorously (>1000 rpm) at Room Temperature (22-25°C) for 2–12 hours.

    • Note: Vigorous stirring is critical to maintain micelle turnover.

  • Workup (In-Flask Extraction): Add a minimal amount of EtOAc or MTBE (green alternative) to the reaction vessel. Stir gently. The organic layer containing the product will separate.

  • Recycling: The aqueous layer containing the surfactant can often be reused for subsequent runs.

Method B: Mechanochemical Synthesis (Ball Milling)

Best For: Solvent-free requirements, insoluble substrates, and rapid screening.

The Science: Liquid Assisted Grinding (LAG)

Mechanochemistry utilizes kinetic energy from ball milling to fracture crystal lattices, exposing fresh surfaces for reaction. While "solvent-free," the addition of a sub-stoichiometric amount of liquid (LAG) acts as a lubricant and conducting medium, significantly enhancing mass transfer and reaction rates compared to neat grinding.

Experimental Protocol

Equipment: High-Speed Ball Mill (e.g., Retsch MM400 or Fritsch Pulverisette). Jars: Stainless Steel (10-15 mL). Balls: Stainless Steel (2 x 10mm or equivalent).

Procedure:

  • Loading: Into the milling jar, weigh:

    • Aryl Bromide (1.0 equiv, solid).

    • Boronic Acid (1.2 equiv, solid).

    • Base: K3PO4 (solid, 2.0 equiv). Note: Anhydrous bases are preferred to prevent clumping.

    • Catalyst: Pd(OAc)2 (1-2 mol%) + SPhos (solid ligand, 1:1 ratio with Pd).

  • LAG Addition: Add Ethanol or MeOH (0.2 μL per mg of total reactant mass). This is the "Liquid Assisted" step.

  • Milling: Close the jar tightly. Set frequency to 30 Hz . Mill for 20–60 minutes.

  • Extraction: Open jar (caution: pressure). Wash contents with water (to remove inorganic salts) and filter the solid crude product. Recrystallize from Ethanol.

Method C: Heterogeneous Pd/C in Aqueous Ethanol

Best For: Industrial scalability, catalyst recycling, and cost reduction.

The Science: Surface Catalysis & Leaching Control

Palladium on Carbon (Pd/C) is inexpensive and removable by filtration. The reaction occurs at the solid-liquid interface. A mixture of Ethanol:Water (1:1) is used because it solubilizes organic reactants (EtOH) and inorganic bases (Water) while remaining non-toxic.

Critical Control Point: Leaching. Some Pd leaches into solution to perform the catalysis and then re-deposits. To ensure the product is metal-free, a scavenger (e.g., QuadraPure™) or hot filtration is recommended.

Experimental Protocol

Reagents:

  • Aryl Halide (1.0 equiv)

  • Boronic Acid (1.1 equiv)

  • Catalyst: 10% Pd/C (5 mol% loading).

  • Base: K2CO3 (2.0 equiv).

  • Solvent: EtOH : H2O (1:1 v/v).

Procedure:

  • Mix: Combine halide, boronic acid, and K2CO3 in a round-bottom flask.

  • Solvent: Add EtOH/H2O mixture (0.2 M concentration relative to halide).

  • Catalyst: Add Pd/C carefully (pyrophoric risk when dry; wet the catalyst with water first).

  • Reaction: Heat to reflux (80°C) for 2–4 hours.

  • Filtration (Hot): Filter the reaction mixture through a Celite pad while hot to remove the Pd/C.

    • Green Tip: Wash the Pd/C on the filter with hot EtOH/H2O. This catalyst pad can often be used for 3-4 subsequent cycles with minimal activity loss.

  • Isolation: Evaporate Ethanol. The product usually precipitates from the remaining water.

Comparative Data & Decision Matrix

Performance Metrics
MetricTraditional (DMF/Heat)Micellar (TPGS-750-M)Mechanochem (Ball Mill)Heterogeneous (Pd/C)
Reaction Temp 80–120°C25°C (RT) Ambient (kinetic heat)80°C
Time 12–24 h2–12 h20–60 min 2–6 h
E-Factor >100<10<5~15
Scalability HighHigh (Flow chem compatible)Low (Batch limited)Very High
Solvent Toxicity High (DMF/NMP)None (Water) NegligibleLow (Ethanol)
Selection Guide

Use the following logic flow to select the appropriate Green protocol for your specific substrate.

SelectionMatrix Start Select Substrate Solubility Is Substrate Hydrophobic? Start->Solubility TempSens Is it Temperature Sensitive? Solubility->TempSens Yes PdC Method C: Pd/C in EtOH/H2O (Best for Bulk Manufacturing) Solubility->PdC No (Water Soluble) Scale Target Scale? TempSens->Scale No Micellar Method A: Micellar (TPGS-750-M) (Best for Complex/Fragile APIs) TempSens->Micellar Yes (Must stay <40°C) Scale->Micellar 1g - 100g BallMill Method B: Mechanochemistry (Best for Rapid Screening/Solids) Scale->BallMill < 1 gram Scale->PdC > 100 grams

Figure 2: Decision Matrix for selecting the optimal green chemistry approach based on substrate properties and scale.

References

  • Lipshutz, B. H., et al. (2011). "TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature."[1] Journal of Organic Chemistry.

  • Sigma-Aldrich. (2024). "TPGS-750-M Technical Application Note." Merck/Sigma-Aldrich.

  • Friscic, T. (2012). "Supramolecular concepts and new techniques in mechanochemistry: cocrystals, cages, rotaxanes, open metal-organic frameworks." Chemical Society Reviews.

  • ACS Green Chemistry Institute. (2023).[3] "Pharmaceutical Roundtable: Solvent Selection Guide." American Chemical Society.[4][3][5]

  • Sheldon, R. A. (2017). "The E Factor 25 Years On: The Rise of Green Chemistry and Sustainability." Green Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting failed Suzuki coupling reactions with pyrazole substrates

Status: System Operational Ticket: #PYR-SZK-001 Subject: Troubleshooting Failed Reactions with Pyrazole Substrates Assigned Specialist: Senior Application Scientist Introduction: Why is this specific coupling so difficul...

Author: BenchChem Technical Support Team. Date: February 2026

Status: System Operational Ticket: #PYR-SZK-001 Subject: Troubleshooting Failed Reactions with Pyrazole Substrates Assigned Specialist: Senior Application Scientist

Introduction: Why is this specific coupling so difficult?

You are likely here because your standard Suzuki protocol (Pd(PPh3)4 / Na2CO3 / Toluene) failed. Pyrazoles are notoriously difficult substrates in cross-coupling due to two distinct, competing failure modes depending on which partner carries the boron:

  • If using Pyrazole-Boronic Acids: The primary failure mode is Protodeboronation . The C-B bond in electron-rich, nitrogen-containing heterocycles is hydrolytically unstable. The starting material decomposes into the parent pyrazole (H-species) faster than it transmetallates.

  • If using Halo-Pyrazoles: The primary failure mode is Catalyst Poisoning . The pyridine-like nitrogen (

    
    ) is a strong Lewis base that coordinates to Palladium (
    
    
    
    ), displacing phosphine ligands and arresting the catalytic cycle.

This guide provides self-validating protocols to bypass these specific mechanistic traps.

Module 1: The "Protodeboronation" Trap

Scenario: You are coupling a Pyrazole-Boronic Acid (or Ester) with an Aryl Halide. Observation: Rapid consumption of boronic acid, no product formation, accumulation of de-borylated pyrazole.

The Mechanism

In 2-heteroaryl boronic acids, the adjacent nitrogen facilitates hydrolysis. Under aqueous basic conditions, the boronate forms a zwitterionic intermediate that is rapidly protonated, cleaving the C-B bond.

Troubleshooting Protocol
VariableRecommendationScientific Rationale
Boron Source Switch to MIDA Boronates MIDA (N-methyliminodiacetic acid) esters are sp3-hybridized, protecting the boron from hydrolytic cleavage. They release the active boronic acid slowly, keeping the standing concentration low (preventing decomposition) but sufficient for transmetallation.
Base Anhydrous K3PO4 or CsF Avoid hydroxide sources. Fluoride (CsF) activates the boronate without generating high concentrations of aggressive OH- ions.
Water Strictly Anhydrous If not using MIDA, remove water entirely to stop the hydrolysis pathway. Use Dioxane/DMF.
Catalyst Pd-G3/G4 Precatalysts Fast oxidative addition is required to "catch" the unstable boronic acid before it decomposes. Use XPhos Pd G3 or SPhos Pd G3.
Visualizing the Failure Mode

Protodeboronation Start Pyrazole Boronic Acid Complex Boronate 'Ate' Complex (Unstable) Start->Complex Activation Base Base (OH-) Base->Complex Trapped Transmetallation (Product Pathway) Complex->Trapped Pd(II)-Ar (Fast Ligand Required) Dead Protodeboronation (Parent Pyrazole + Boric Acid) Complex->Dead Hydrolysis (Dominant if slow Pd)

Figure 1: The race between productive transmetallation and destructive protodeboronation.

Module 2: Catalyst Poisoning (Halo-Pyrazoles)

Scenario: You are coupling a Halo-Pyrazole with a stable Aryl Boronic Acid. Observation: Reaction stalls early (<20% conversion). Adding more catalyst doesn't help.

The Mechanism

The


 nitrogen of the pyrazole acts as a ligand. If your phosphine ligand is not bulky enough or if the L:Pd ratio is low, the pyrazole substrate binds to the Pd center, forming an unreactive "Pd-N" complex.
Troubleshooting Protocol
VariableRecommendationScientific Rationale
Ligand XPhos or CataCXium A These are bulky, electron-rich biaryl phosphines. The steric bulk prevents the pyrazole nitrogen from approaching the Pd center (The "Glove" Effect).
Pd Source Pd(OAc)2 vs Pd2(dba)3 Avoid Pd(PPh3)4. Use Pd(OAc)2 with a ligand ratio of 1:2 (Pd:L) or a pre-formed G3/G4 precatalyst .
Protecting Group THP or SEM If the pyrazole is unprotected (NH), the anion generated by the base is an even stronger poison. Protect the nitrogen to reduce Lewis basicity.

Module 3: Experimental Protocols

Protocol A: The "Buchwald-G3" Method (High Success Rate)

Best for: Unstable boronic acids or sterically hindered pyrazoles.

  • Setup: Charge a vial with the Aryl Halide (1.0 equiv), Pyrazole Boronate (1.5 equiv), and XPhos Pd G3 (0.02 equiv / 2 mol%).

  • Base: Add K3PO4 (3.0 equiv).

  • Solvent: Add THF:Water (10:1) or Dioxane:Water (4:1). Note: If using MIDA boronates, use MeCN:Water.

  • Degassing: CRITICAL. Do not just sonicate. Sparge with Argon for 5 minutes or use freeze-pump-thaw. Oxygen kills the active monomeric Pd(0) species.

  • Reaction: Seal and heat to 60°C (Bromides) or 80-100°C (Chlorides) for 2-12 hours.

Protocol B: The "Anhydrous Fluoride" Method

Best for: Extremely acid-sensitive pyrazole boronates that decompose in water.

  • Setup: Charge vial with Halide (1.0 equiv), Boronic Acid (1.5 equiv), and Pd(dtbpf)Cl2 (2 mol%).

  • Base: Add CsF (3.0 equiv) - Must be finely ground and dry.

  • Solvent: Anhydrous 1,4-Dioxane .

  • Reaction: Heat to 80°C. The fluoride activates the boron without hydrolysis.

Module 4: Diagnostic Workflow

Use this logic tree to determine your next step.

TroubleshootingTree Start Reaction Failed Q1 Is the Pyrazole the Boron source? Start->Q1 Yes Yes Q1->Yes No No (Pyrazole is Halide) Q1->No Check1 Did you see the Parent Pyrazole (M-H)? Yes->Check1 Proto Protodeboronation Detected Check1->Proto Yes Sol1 1. Switch to MIDA Boronate 2. Use Anhydrous CsF conditions Proto->Sol1 Check2 Is the Pyrazole N-Protected? No->Check2 Unprot Unprotected (NH) Check2->Unprot No Prot Protected (NR) Check2->Prot Yes Sol2 Protect with THP/SEM or use 3.0eq K3PO4 Unprot->Sol2 Sol3 Catalyst Poisoning Likely. Switch to XPhos Pd G3. Prot->Sol3

Figure 2: Diagnostic logic tree for isolating the root cause of failure.

Frequently Asked Questions (FAQ)

Q: Can I use Pd(dppf)Cl2 for pyrazoles? A: It is risky. While dppf is a robust ligand, it is often not bulky enough to prevent N-coordination from the pyrazole. If you must use it, increase the catalyst loading to 5-10 mol%. However, XPhos or SPhos are statistically superior for heteroaryl couplings.

Q: Why is my unprotected pyrazole (NH) not reacting? A: The base (carbonate/phosphate) deprotonates the pyrazole (pKa ~14) to form a pyrazolate anion. This anion is a poor electrophile for oxidative addition and a potent catalyst poison.

  • Fix: Protect it with a THP (Tetrahydropyranyl) group. It is easily installed (DHP, pTsOH) and easily removed (HCl/MeOH) after the coupling.

Q: What is the advantage of Pd-G3/G4 precatalysts over mixing Pd(OAc)2 + Ligand? A: Consistency. Mixing Pd(OAc)2 and a phosphine requires reduction of Pd(II) to Pd(0) in situ, which is often inefficient and leaves unligated Pd that can aggregate into "Palladium Black" (inactive). G3/G4 precatalysts contain a pre-formed Pd(0) source that activates immediately upon exposure to base, ensuring 100% active catalyst concentration.

References

  • Buchwald, S. L., et al. "Precatalysts for the Suzuki–Miyaura Coupling of Unstable Boronic Acids." Journal of the American Chemical Society, 2010.

  • Burke, M. D., et al. "Slow Release of Unstable Boronic Acids from MIDA Boronates."[1] Journal of the American Chemical Society, 2009.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 2014.

  • Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions of Organoboron Compounds with Organic Halides." Suzuki Coupling Review, 1995.[2]

Sources

Optimization

How to prevent protodeboronation of pyrazole boronic acids

Current Status: Operational Topic: Preventing Protodeboronation in Suzuki-Miyaura Coupling Audience: Medicinal Chemists, Process Chemists, Graduate Researchers Diagnostic & Triage: Is it Protodeboronation? Before alterin...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Preventing Protodeboronation in Suzuki-Miyaura Coupling Audience: Medicinal Chemists, Process Chemists, Graduate Researchers

Diagnostic & Triage: Is it Protodeboronation?

Before altering your synthetic route, confirm that protodeboronation is the root cause of your low yields. This pathway is distinct from catalyst poisoning or oxidative homocoupling.

The "2-Heterocyclic Effect"

Pyrazole boronic acids—specifically those where the boron is attached to the C5 position (adjacent to the nitrogen)—are notoriously unstable. This is known as the 2-heterocyclic effect .

Symptoms of Failure:

  • LCMS Analysis: You observe the mass of the deboronated pyrazole (M-B(OH)₂ + H).

  • Color Change: Reaction mixture turns black (precipitated Pd) rapidly, often misinterpreted as catalyst death, but actually caused by the cessation of the catalytic cycle due to nucleophile depletion.

  • Stoichiometry: Adding more catalyst does not improve yield; adding more boronic acid does (temporarily).

Visualizing the Failure Mode

The mechanism involves base-catalyzed formation of a boronate "ate" complex, followed by protonation at the ipso-carbon and subsequent C-B bond cleavage.

Protodeboronation Start Pyrazole Boronic Acid (sp2 Hybridized) AteComplex Boronate 'Ate' Complex (sp3, Anionic) Start->AteComplex + Base Base Base (OH- / H2O) Base->AteComplex Transition Zwitterionic/Ipso-Protonation Transition State AteComplex->Transition Rate Limiting Step Cleavage C-B Bond Cleavage Transition->Cleavage End Protodeboronated Pyrazole (Dead End) Cleavage->End Irreversible

Figure 1: The mechanistic pathway of base-mediated protodeboronation in electron-rich heteroaryl boronic acids.

Strategic Solutions: The "How-To" Guide

We recommend a tiered approach. Do not simply "add more base." Select a strategy based on your specific substrate constraints.[1]

Strategy A: The "Slow Release" Method (MIDA Boronates)

Best for: Scale-up, highly unstable substrates (e.g., 1-methyl-1H-pyrazol-5-yl).

The Logic: MIDA (N-methyliminodiacetic acid) boronates are sp3-hybridized, masking the empty p-orbital on boron. This shuts down the transmetallation and the protodeboronation pathways. Under mild aqueous basic conditions, the MIDA group hydrolyzes slowly, releasing the active boronic acid at a rate that matches the catalytic turnover. This keeps the standing concentration of the unstable free acid low (low [B]ss), minimizing decomposition.[2][3]

Protocol 1: MIDA Slow-Release Coupling

  • Reagents:

    • Aryl Halide (1.0 equiv)[4]

    • Pyrazole MIDA Boronate (1.2–1.5 equiv)

    • Catalyst: Pd(OAc)₂ / XPhos (1:2 ratio) or Pd-XPhos G2 (2–5 mol%)

    • Base: K₃PO₄ (anhydrous, 5.0 equiv) or NaOH (aq) if strictly controlled.

    • Solvent: 1,4-Dioxane : Water (5:1 ratio). Crucial: Water is required for hydrolysis.

  • Procedure:

    • Combine solids in a vial.

    • Add degassed solvent mixture.[1]

    • Heat to 60–80°C.

    • Note: The reaction may look sluggish initially. Do not abort; the release is rate-limiting.

Strategy B: The "Speed Run" (High-Activity Catalysis)

Best for: Discovery chemistry, small scale, library synthesis.

The Logic: If you cannot stop decomposition, you must outrun it. Using bulky, electron-rich phosphine ligands (Buchwald ligands) accelerates the oxidative addition and transmetallation steps, consuming the boronic acid before it has time to decompose.

Protocol 2: Rapid Coupling with XPhos/SPhos

  • Reagents:

    • Ligand Choice:

      • XPhos: General purpose, excellent for heteroaryls.

      • SPhos: Superior for steric bulk.

      • Q-Phos: Specifically optimized for late-stage coupling of unstable heterocycles.

    • Pre-catalyst: Use G2, G3, or G4 palladacycles (e.g., XPhos Pd G3) to ensure immediate active species generation.

  • Conditions:

    • Base: K₃PO₄ (0.5 M in water) or Cs₂CO₃.

    • Solvent: THF or n-Butanol.

    • Temp: 40–60°C (Lower temps preferred if catalyst is active enough).

Strategy C: The "Shield" (Anhydrous/Non-Basic)

Best for: Substrates sensitive to hydrolysis.

The Logic: Protodeboronation often requires a proton source (water or solvent). By moving to strictly anhydrous conditions or using non-basic activators, you eliminate the H+ source.

  • Copper(I) Promotion: Use Cu(I) thiophene-2-carboxylate (CuTC) in stoichiometric amounts (Liebeskind-Srogl type conditions) or catalytic CuCl.

  • Fluoride Activation: Use CsF in anhydrous toluene/dioxane. Fluoride activates the boron (forming Ar-BF3-) without generating high concentrations of hydroxide.

Decision Matrix & Data Comparison

Use this flowchart to select your initial optimization conditions.

OptimizationTree Q1 Is the Boron at C5 (adjacent to N)? Stable Standard Suzuki (Pd(dppf)Cl2, Na2CO3) Q1->Stable No Unstable High Risk of Protodeboronation Q1->Unstable Yes Q2 Is the MIDA Boronate Commercially Available? Unstable->Q2 PathMIDA Use Strategy A: MIDA Slow Release (K3PO4, Dioxane/H2O) Q2->PathMIDA Yes Q3 Is the substrate base-sensitive? Q2->Q3 No PathSpeed Use Strategy B: Buchwald G3/G4 Catalyst (Fast Coupling) Q3->PathSpeed No PathAnhydrous Use Strategy C: Anhydrous Fluoride (CsF, Toluene) Q3->PathAnhydrous Yes

Figure 2: Decision tree for optimizing coupling of unstable pyrazole boronic acids.

Stability Comparison Table
Boron SpeciesStability (pH 7-10)Atom EconomyReaction RateRecommended For
Boronic Acid -B(OH)₂Poor (< 1h half-life)HighFastStable pyrazoles (C3/C4 substituted)
Pinacol Ester -BpinModerateModerateModerateGeneral screening; requires hydrolysis in situ
MIDA Boronate -B(MIDA)Excellent (Indefinite)LowSlow (Controlled)Unstable C5-pyrazoles , Scale-up
Trifluoroborate -BF3KGoodHighModerateAqueous conditions, alternative to MIDA
Frequently Asked Questions (FAQs)

Q: Can I just add excess boronic acid to force the reaction? A: Yes, this is a valid "brute force" method (often 2.0–3.0 equivalents). However, the decomposition products (boric acid/salts) can sometimes inhibit the catalyst or complicate purification. For process chemistry, this is discouraged; for a one-off medicinal chemistry reaction, it is acceptable.

Q: Why does my reaction stall after 30 minutes? A: If utilizing Strategy B (Speed Run), you likely ran out of active boronate. Check the LCMS. If the aryl halide remains but the boronic acid is gone (converted to deboronated pyrazole), you need to switch to Strategy A (MIDA) or lower the temperature to reduce the decomposition rate relative to the coupling rate.

Q: I don't have MIDA boronates. Can I make them? A: Yes. You can synthesize MIDA boronates from the corresponding boronic acid or ester by refluxing with MIDA acid in Toluene/DMSO with a Dean-Stark trap. However, if your boronic acid is already decomposing, this step will fail. In that case, form the MIDA boronate directly from the borylation of the pyrazole bromide.

Q: Does the protecting group on the Pyrazole Nitrogen matter? A: Absolutely. Electron-withdrawing groups (EWG) like Boc or Tosyl on the nitrogen decrease the electron density of the ring, thereby increasing stability against protodeboronation. An unprotected NH-pyrazole or an N-Methyl pyrazole is significantly more prone to degradation than an N-Boc pyrazole.

References
  • Mechanism of Protodeboronation: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C.[5] Base-Catalyzed Protodeboronation of Arylboronic Acids and Esters. J. Am. Chem. Soc. 2010 , 132, 13100–13112. [Link]

  • MIDA Boronates (Slow Release Strategy): Gillis, E. P.; Burke, M. D.[5][6][7] A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. J. Am. Chem. Soc. 2007 , 129, 6716–6717. [Link]

  • Suzuki-Miyaura Coupling of Unstable Heterocycles: Billingsley, K. L.; Buchwald, S. L. An Improved System for the Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides and Aryl Boronic Acids. J. Am. Chem. Soc. 2007 , 129, 3358–3366. [Link]

  • Trifluoroborates (Alternative Stability): Molander, G. A.; Ellis, N. Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Acc.[1] Chem. Res. 2007 , 40, 275–286. [Link]

Sources

Troubleshooting

Purification methods for crude boronic acids and esters

Welcome to the Boron Chemistry Technical Support Center. Your Guide: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Boron Chemistry Technical Support Center.

Your Guide: Dr. Aris Thorne, Senior Application Scientist. Objective: To stabilize, purify, and isolate crude boronic acids and esters without compromising yield or purity.

Introduction: The "Sticky" Science of Boron

Boronic acids are deceptively simple structures that present complex purification challenges. Their empty p-orbital makes them Lewis acidic, leading to reversible covalent interactions with diols (like pinacol), nucleophilic solvents, and even chromatography supports (silica). Furthermore, they exist in a dynamic equilibrium with their dehydrated trimeric anhydrides (boroxines).

This guide abandons generic purification advice in favor of chemically specific protocols designed to break these interactions and isolate the monomeric species.

Module 1: The Pinacol Predicament (Deprotection)

The Issue: Pinacol esters (Bpin) are thermodynamically stable. Standard acidic hydrolysis often fails or requires harsh conditions that degrade sensitive functional groups.

The Solution: We must shift the equilibrium using oxidative cleavage or transesterification.

Method A: Oxidative Cleavage (Sodium Periodate)

Best for: Aryl boronic esters where the aromatic ring is stable to mild oxidation.

Mechanism: NaIO₄ oxidatively cleaves the vicinal diol of the pinacol backbone. The resulting unstable intermediate hydrolyzes rapidly.

Protocol:

  • Dissolve 1.0 equiv of Boronic Ester in THF/Water (4:1) .

  • Add 3.0 equiv of Sodium Periodate (NaIO₄) .

  • Stir at room temperature for 30 minutes.

  • Add 1.0 equiv of Ammonium Acetate (NH₄OAc) (catalyzes the hydrolysis of the intermediate).

  • Stir for 1–4 hours.

  • Workup: Dilute with EtOAc and water. The boronic acid stays in the organic phase (mostly), while iodate salts partition to water. Note: If the boronic acid is amphoteric, check pH.

Method B: Transesterification (The DEA Adduct)

Best for: Acid-sensitive substrates or when oxidative conditions are forbidden.

Mechanism: Diethanolamine (DEA) forms a highly crystalline, zwitterionic "ate" complex with boron, precipitating out of solution and leaving pinacol behind.

Protocol:

  • Dissolve crude Bpin ester in Et₂O or TBME (anhydrous).

  • Add 1.0–1.1 equiv of Diethanolamine (DEA) .

  • Stir at room temperature. A white solid (DEA adduct) usually precipitates within 1–2 hours.

  • Filter the solid and wash with cold Et₂O.

  • Hydrolysis: Suspend the solid in biphasic EtOAc / 1M HCl . Shake until the solid dissolves. The free boronic acid partitions into the EtOAc; DEA stays in the aqueous acid.

PinacolRemoval Start Crude Pinacol Ester Choice Substrate Sensitivity? Start->Choice Oxidative Oxidative Cleavage (NaIO4 / NH4OAc) Choice->Oxidative Oxidation Stable Transester Transesterification (Diethanolamine) Choice->Transester Acid Sensitive Final Pure Boronic Acid Oxidative->Final Extract EtOAc Precip Precipitate DEA Adduct (Solid) Transester->Precip Hydrolysis Biphasic Hydrolysis (EtOAc / 1M HCl) Precip->Hydrolysis Hydrolysis->Final

Figure 1: Decision tree for removing pinacol protecting groups based on substrate stability.

Module 2: Chromatography Survival Guide

The Issue: Boronic acids "streak" or "tail" on silica gel. The Cause: The empty p-orbital of boron coordinates with the hydroxyl groups (Si-OH) on the silica surface, causing reversible adsorption.

Troubleshooting Table: Eluent Modifiers

ModifierConcentrationMechanismBest For
Acetic Acid 0.5% – 1.0%Protonates silica sites; prevents boronate anion formation.Stable Aryl Boronic Acids
Boric Acid 0.1% (in MeOH)Saturates silica active sites (sacrificial boron source).Highly Polar/Streaking Compounds
Pinacol 1.0 equivConverts acid in situ to ester (run as ester, hydrolyze later).Unstable Boronic Acids

Pro-Tip: If your boronic acid is decomposing on silica (protodeboronation), switch to Neutral Alumina . It is less acidic and minimizes C-B bond cleavage.

Module 3: The Boroxine Equilibrium (FAQs)

User Question: "I dried my boronic acid under high vacuum overnight. Now the NMR integration is wrong, and the melting point is off. Did I decompose it?"

Dr. Thorne's Answer: Likely not. You have dehydrated it. Boronic acids exist in equilibrium with their cyclic trimers (boroxines).



  • Vacuum Drying: Removes water, shifting equilibrium to the Boroxine (anhydride). This changes the molecular weight and NMR signals.

  • The Fix: Recrystallize from a solvent system containing a trace of water (e.g., EtOAc/Hexane + 1% H₂O) or simply expose the solid to moist air. For NMR, add a drop of D₂O to the CDCl₃ tube to push the equilibrium back to the monomeric acid species.

Module 4: The Ultimate Stabilizer (Potassium Trifluoroborates)

The Issue: The boronic acid is an oil, unstable, or impossible to purify. The Solution: Convert it to a Potassium Trifluoroborate salt (


). These are air-stable, crystalline solids that can be stored indefinitely and used directly in Suzuki couplings.

Protocol (The KHF₂ Method):

  • Dissolve crude boronic acid/ester in MeOH .

  • Add 3.0–4.0 equiv of KHF₂ (saturated aqueous solution, ~4.5 M).

  • Stir at room temperature. The reaction is often rapid (< 1 hr).

  • Concentrate to remove MeOH.

  • Purification: The product (

    
    ) is a salt.[1][2][3]
    
    • Wash: Triturate the residue with dry Acetone or Acetonitrile (dissolves the product, leaves inorganic salts behind).

    • Filter: Remove insoluble KF/KHF₂.

    • Precipitate: Concentrate the filtrate and add Et₂O to crash out the pure

      
       salt.
      

BF3K Input Crude Boronic Acid/Ester (In MeOH) Reagent Add aq. KHF2 (Excess) Input->Reagent Concentrate Evaporate Solvents Reagent->Concentrate Extract Extract with Acetone (Filters out inorganic salts) Concentrate->Extract Product Pure R-BF3K Salt (Crystalline Solid) Extract->Product

Figure 2: Workflow for converting unstable boronic species into robust trifluoroborate salts.

References

  • Oxidative Cleavage of Pinacol Esters

    • Source: Murphy, J. M., et al. (2007).[4] "One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes." Organic Letters.

  • Diethanolamine (DEA)

    • Source: Hinkes, S. P. A., et al. (2019).[5] "Mild and Convenient Deprotection of Pinacol Boronic Esters." Organic Letters.

  • Potassium Trifluoroborate Synthesis

    • Source: Molander, G. A., & Ellis, N. (2007). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research.
  • Sorbitol Extraction Method (Alternative Purification)

    • Source: Lennox, A. J. J., & Lloyd-Jones, G. C. (2010). "Selection of Boron Reagents for Suzuki-Miyaura Coupling.

Sources

Optimization

Catalysis Support Hub: Optimizing Suzuki-Miyaura Coupling

Introduction Welcome to the Catalysis Support Hub. You are likely here because your cross-coupling reaction has stalled, yielded low conversion, or produced significant byproducts (homocoupling/protodeboronation).

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Catalysis Support Hub. You are likely here because your cross-coupling reaction has stalled, yielded low conversion, or produced significant byproducts (homocoupling/protodeboronation).

In Suzuki-Miyaura coupling, the base and solvent are not merely "media"; they are active participants in the Transmetallation step, which is frequently the turnover-limiting phase of the catalytic cycle. This guide deconstructs the mechanistic roles of these reagents to help you rationally select conditions rather than relying on random screening.

The Mechanic's Corner: Mechanism & Theory

To troubleshoot, you must understand the "Boronate" vs. "Oxo-Palladium" pathways. The base is required to activate the boron species (making it nucleophilic enough to attack the Palladium center) or to activate the Palladium complex itself.

The Dual Role of the Base
  • Activation (Good): The base (

    
    , 
    
    
    
    ,
    
    
    ) coordinates to the organoboron reagent, forming a tetra-coordinate boronate species
    
    
    . This species is significantly more nucleophilic than the neutral boronic acid and facilitates transmetallation.
  • Destruction (Bad): High basicity combined with high temperature often leads to protodeboronation (hydrolysis of the C-B bond), effectively quenching your starting material before it can couple.

The Role of Solvent[1][2][3][4][5]
  • Solubility: Must dissolve the organic halide and the catalyst.

  • Base Transfer: In biphasic systems (e.g., Toluene/Water), the solvent system must allow phase transfer of the inorganic base to the organic layer, often requiring water or a phase transfer catalyst.

  • Coordination: Strongly coordinating solvents (DMF, DMA) can stabilize catalytic intermediates but may also inhibit the reaction by blocking coordination sites on the Palladium.

Visualizing the Pathway

The following diagram illustrates the critical decision point in the cycle where base and solvent exert their influence.

SuzukiMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetallation OxAdd->TransMet BaseStep Base Activation Boronate Boronate Complex [Ar'-B(OH)3]- BaseStep->Boronate Base + Ar'-B(OH)2 Boronate->TransMet Activated Nucleophile SideRxn SIDE REACTION: Protodeboronation Boronate->SideRxn High Temp / Strong Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 1: The Suzuki-Miyaura Catalytic Cycle emphasizing the critical entry point of the base (Yellow) and the risk of protodeboronation (Grey).

Troubleshooting Dashboard (FAQ)

Issue 1: "My starting material is disappearing, but no product is forming."

Diagnosis: Protodeboronation . The base is likely too strong or the temperature too high for your specific boronic acid. Heteroaryl boronic acids (e.g., 2-pyridine boronic acid) are notoriously unstable. Solution:

  • Switch Base: Move from Carbonates/Hydroxides to Potassium Phosphate (

    
    )  or Cesium Fluoride (
    
    
    
    )
    . These provide activation without being highly basic in non-aqueous environments.
  • Reduce Water: Switch to anhydrous conditions using

    
     in Dioxane or Isopropanol.
    
Issue 2: "The reaction is sluggish with my steric substrates (ortho-substituted)."

Diagnosis: Steric Hindrance inhibiting transmetallation. Standard bases (


) and ligands (

) cannot overcome the steric barrier. Solution:
  • Solvent: Use Toluene/Water (10:1) or Dioxane/Water . The biphasic system with water is crucial here to dissolve the inorganic base completely, creating a high local concentration of hydroxide/carbonate.

  • Base: Use

    
      (anhydrous or monohydrate). It is the "gold standard" for hindered couplings.
    
  • Ligand: This is critical. Switch to electron-rich, bulky ligands like SPhos , XPhos , or

    
      (Buchwald Ligands).
    
Issue 3: "I see selectivity issues (e.g., coupling at Triflate vs. Chloride)."

Diagnosis: Solvent-Controlled Selectivity . Polar solvents stabilize anionic palladium species, which can alter which electrophile (Cl or OTf) undergoes oxidative addition first.[1] Solution:

  • To couple Chloride: Use protic or aqueous solvents (e.g., THF/Water or Isopropanol).

  • To couple Triflate: Use polar aprotic solvents like DMF or MeCN .[1]

Optimization Matrix

Use this table to select the starting conditions based on your substrate class.

Substrate ClassRecommended BaseRecommended SolventWhy?
Standard Aryl-Aryl

or

DME/Water or Toluene/WaterCheap, effective, general-purpose.
Sterically Hindered

Toluene/Water (5:1)Phosphate is large but basic enough to activate without causing immediate decomposition; Toluene allows high temp.
Base-Sensitive (Esters)

or

THF (Anhydrous)Avoids hydrolysis of the ester group.
Heteroaryl (Unstable)

or

Isopropanol or DioxaneMild activation; Fluoride activates boron without high pH.
High Polarity

DMF or DMACesium has the "Cesium Effect" (solubility in organic media) aiding reaction in polar aprotic solvents.

Standard Operating Procedures (Protocols)

Protocol A: General Screening (The "First Pass")

Ideal for robust substrates to determine feasibility.

  • Prepare Vials: Charge a reaction vial with:

    • Aryl Halide (1.0 equiv)

    • Boronic Acid (1.2 - 1.5 equiv)

    • 
       (5 mol%)
      
    • 
       (2.0 equiv)
      
  • Solvent Addition: Add DME:Water (4:1 ratio) . Concentration should be 0.1 M - 0.2 M.

  • Degassing: Sparge with Nitrogen/Argon for 5 minutes (Oxygen poisons Pd(0)).

  • Reaction: Seal and heat to 80°C for 4-12 hours.

  • Analysis: Filter through a celite plug and analyze via LC-MS.

Protocol B: High-Difficulty Coupling (Hindered/Heterocycles)

Based on Buchwald-Hartwig optimized conditions for difficult substrates.

  • Catalyst Pre-formation: In a glovebox or under Argon flow, add:

    • 
       (1-2 mol%)
      
    • Ligand: SPhos or XPhos (2-4 mol%) (L:Pd ratio 2:1)

    • Alternatively, use pre-formed Buchwald G3/G4 precatalysts.

  • Reagents: Add Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), and

    
     (2.0 equiv) .
    
  • Solvent: Add Toluene and Water (Ratio 10:1 or 20:1). The small amount of water is critical for the phosphate to function.

  • Reaction: Heat vigorously to 100°C (Toluene allows higher temps than THF/DME).

  • Workup: Cool, dilute with EtOAc, wash with water, dry over

    
    .
    

Decision Logic for Optimization

Follow this logic tree to select your next set of conditions if the standard protocol fails.

OptimizationTree Start Standard Protocol Failed? Problem Identify Main Failure Mode Start->Problem Decomp Substrate Decomposed (Protodeboronation) Problem->Decomp NoRxn No Reaction / Low Conv. (Sterics/Deactivation) Problem->NoRxn SolDecomp1 Use Anhydrous Conditions (Dioxane, no water) Decomp->SolDecomp1 SolDecomp2 Switch Base to CsF or K3PO4 Decomp->SolDecomp2 SolNoRxn1 Increase Temp (100°C+) Switch to Toluene NoRxn->SolNoRxn1 SolNoRxn2 Change Ligand (SPhos, XPhos, P(tBu)3) NoRxn->SolNoRxn2 SolNoRxn3 Add Phase Transfer Cat. (TBAB) NoRxn->SolNoRxn3

Figure 2: Troubleshooting Decision Tree for Base and Solvent Selection.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides.[1][2][3] Journal of the American Chemical Society.[4][5]

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[4][5]

  • Maligres, P. E., et al. (2012). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Tetrahedron Letters (and related NIH studies).

Sources

Reference Data & Comparative Studies

Validation

Comparative NMR Profiling: 1-(Cyclopropylmethyl)pyrazole-4-boronic Acid vs. Pinacol Ester Derivatives

[1] Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, Drug Development Professionals Focus: 1H NMR Characterization, Stability Assessment, and Solvent Selection Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, Drug Development Professionals Focus: 1H NMR Characterization, Stability Assessment, and Solvent Selection

Executive Summary: The Characterization Challenge

In Suzuki-Miyaura cross-coupling workflows, 1-(Cyclopropylmethyl)pyrazole-4-boronic acid is a critical intermediate.[1] However, its characterization presents a distinct challenge compared to its boronate ester counterparts. Unlike the robust Pinacol Ester , the free boronic acid exists in a dynamic equilibrium with its trimeric anhydride (boroxine) and is susceptible to protodeboronation.

This guide objectively compares the NMR behavior of the free acid against its stable pinacol ester alternative, providing a validated protocol to distinguish the active reagent from common impurities (boroxines and deboronated byproducts).

Comparative Analysis: Free Acid vs. Pinacol Ester

Spectral Performance & Stability
FeatureProduct: Free Boronic Acid Alternative: Pinacol Ester Implication
Solvent Compatibility DMSO-d6 (Required)CDCl3 (Preferred)DMSO is needed to break boroxine H-bonds in the acid; Esters are soluble in standard organic solvents.[1]
Peak Resolution Variable (Broadening due to H-bonding)Sharp/Distinct Esters provide cleaner integration for quantitative purity assays.[1]
Boron-OH Signal Visible (~8.0 ppm, broad)Absent (replaced by Methyl singlet)The -OH signal in the acid confirms the "free" state but is sensitive to water exchange.[1]
Stability (NMR Tube) Low (Equilibrates to boroxine)High (Stable for days)Free acid samples should be prepared immediately before acquisition.
Chemical Shift Fingerprint (1H NMR)

The following table contrasts the expected chemical shifts. Note the diagnostic "Silent Region" in the free acid spectrum where the Pinacol methyl protons would otherwise dominate.

MoietyProtonFree Acid (DMSO-d6)

(ppm)
Pinacol Ester (CDCl3)

(ppm)
Diagnostic Note
Pyrazole Core H-3 / H-57.80 - 8.10 (s/d)7.85 - 7.95 (s)Acid protons shift downfield due to H-bonding in DMSO.[1]
N-Methylene N-CH2-3.95 - 4.05 (d)3.90 - 4.00 (d)Minimal shift; confirms N-alkylation integrity.[1]
Cyclopropyl CH (Methine)1.20 - 1.35 (m)1.25 - 1.35 (m)Characteristic multiplet.[1]
Cyclopropyl CH2 (Ring)0.35 - 0.55 (m)0.30 - 0.60 (m)Distinctive high-field signals.[1]
Boronate -B(OH)2 / Pin~8.20 (br s, 2H)1.33 (s, 12H)CRITICAL: The 1.33 ppm singlet is the hallmark of the ester.[2]

Technical Insight: If you observe a small singlet around 1.33 ppm in your Free Acid sample, it indicates incomplete hydrolysis of the precursor or contamination. Conversely, a signal at ~6.3 ppm (t/d) indicates Protodeboronation (loss of the boron group), rendering the reagent inactive.

Experimental Protocol: Self-Validating NMR Workflow

To ensure trustworthy data, follow this "Self-Validating" protocol. This method uses the solvent choice to force the equilibrium into a single observable state.

Step 1: Solvent Selection & Preparation[3]
  • For Free Acid: Use DMSO-d6 .[1]

    • Why? CDCl3 promotes dehydration into the boroxine (anhydride), leading to complex, uninterpretable spectra. DMSO coordinates with the boron, stabilizing the monomeric "acid" form.

  • For Pinacol Ester: Use CDCl3 .

    • Why? It prevents ligand exchange and provides the sharpest resolution for the pinacol methyl protons.

Step 2: Sample Preparation (The "Dry" Rule)[1]
  • Weigh 5-10 mg of the compound.[1]

  • Add 0.6 mL of the selected solvent.

  • Critical: For the Free Acid, add 1 drop of D2O only if you need to verify the exchangeable protons (the B-OH signal will disappear). For purity assay, avoid D2O initially to observe the B-OH integral (should be 2H).[1]

Step 3: Acquisition & Processing
  • Pulse Sequence: Standard zg30 or equivalent.

  • Relaxation Delay (D1): Set to 10 seconds for quantitative integration (Boron-adjacent protons relax slowly).

  • Scans: 16-32 scans are sufficient.[1]

Visualization: Dynamic Equilibrium & Workflow

The following diagrams illustrate the chemical reality inside your NMR tube and the decision logic for characterization.

Diagram 1: The Boronic Acid Equilibrium Trap

This diagram shows why CDCl3 yields poor spectra for the free acid (Boroxine formation) and how DMSO stabilizes the monomer.[1]

BoronicEquilibrium Acid Free Boronic Acid (Monomer) Active Species Boroxine Boroxine (Trimeric Anhydride) CDCl3 Artifact Acid->Boroxine Dehydration (CDCl3/Non-polar) Complex DMSO-Solvated Complex Stable Monomer Acid->Complex + DMSO-d6 (Coordination) Boroxine->Acid Hydrolysis (+ H2O)

Caption: DMSO-d6 traps the monomeric acid, preventing the complex boroxine signals seen in non-polar solvents.[1]

Diagram 2: Purity Assessment Logic

A logical flow to identify the compound state based on key NMR markers.

PurityLogic Start Analyze 1H NMR Spectrum CheckPin Check 1.2-1.4 ppm Region Start->CheckPin CheckArom Check 6.0-6.5 ppm Region CheckPin->CheckArom No ResPin Large Singlet (12H)? --> Pinacol Ester Present CheckPin->ResPin Yes ResDeb Triplet/Multiplet Present? --> Protodeboronation (Impurity) CheckArom->ResDeb Yes ResPure Clean Spectrum? --> Pure Boronic Acid CheckArom->ResPure No

Caption: Diagnostic flowchart for rapidly identifying ester contamination or deboronated byproducts.

References

  • ChemicalBook. (2022).[1] 1-Cyclopropylmethyl-1H-pyrazole-4-boronic acid Properties & Suppliers. Retrieved from [1]

  • Thermo Fisher Scientific. (2023).[1] 1-Cyclopropyl-1H-pyrazole-4-boronic acid pinacol ester, 97%.[1][3][4] Retrieved from [1]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society. Retrieved from

  • Sigma-Aldrich. (2023).[1] 1-Cyclopropylmethyl-1H-pyrazole-4-boronic acid, pinacol ester Product Data. Retrieved from [1]

Sources

Comparative

Mass Spectrometry Analysis of Suzuki Coupling Products: A Comparative Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals. Content Type: Publish Comparison Guide.

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals. Content Type: Publish Comparison Guide.

Executive Summary

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern pharmaceutical synthesis, particularly for constructing biaryl scaffolds found in over 40% of small-molecule drugs. However, the analytical monitoring of this reaction presents a distinct paradox: the desired biaryl products are often non-polar and poorly ionizable, while the catalytic intermediates and byproducts (boronic acids, palladium complexes) are highly polar or charged.

This guide objectively compares mass spectrometry (MS) techniques to resolve this paradox. It moves beyond standard "default to ESI" protocols, demonstrating why Atmospheric Pressure Chemical Ionization (APCI) is often the superior choice for product quantification, while Electrospray Ionization (ESI) remains essential for mechanistic troubleshooting.

Part 1: The Ionization Conundrum – ESI vs. APCI

The success of MS analysis for Suzuki coupling hinges on the ionization source. A common failure mode in drug discovery workflows is the exclusive reliance on ESI, which frequently results in "silent" chromatograms for non-polar biaryl products.

Comparative Performance Matrix
FeatureElectrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI) Photoionization (APPI)
Primary Mechanism Ion evaporation (liquid phase charge transfer).Gas-phase chemical ionization (proton transfer/charge exchange).Photon-induced ionization (Krypton lamp, 10 eV).
Best For Polar reactants (Boronic acids), Pd-catalyst complexes, ionic byproducts.Non-polar biaryl products , hydrophobic substrates, lipids.Highly conjugated systems (PAHs), thiophenes.
Suzuki Product Sensitivity Low to Moderate. Often requires adduct formation (e.g., [M+Na]+) which is unstable for quantitation.High. Generates stable [M+H]+ or M+• ions for non-polar aromatics.High. Excellent for fully conjugated biaryls that resist protonation.
Matrix Tolerance Low. Susceptible to ion suppression from high salt buffers (K2CO3, K3PO4) used in Suzuki.High. Gas-phase ionization is less affected by non-volatile salts.High. Minimal matrix effects.
Thermal Stability Req. Low (Soft ionization).Moderate (Requires vaporization at 300-500°C).Moderate to High.
The Technical Verdict
  • For Product Quantitation: APCI is the Gold Standard. Most Suzuki products are biaryls lacking basic nitrogen or acidic protons. ESI struggles to ionize these neutral hydrocarbons efficiently. APCI utilizes a corona discharge to create a plasma that forces protonation or charge transfer in the gas phase, rendering these "invisible" products detectable.

  • For Mechanistic Insight: ESI is Mandatory. To track the fate of the catalyst (e.g., identifying if Pd is precipitating or forming inactive "Pd-black"), ESI is required to detect charged species like

    
    .
    

Part 2: Analyzer Selection – Quantitation vs. Identification

Once ionized, the choice of analyzer dictates the depth of data.

Triple Quadrupole (QqQ)
  • Role: Routine Monitoring & Kinetics.

  • Application: High-throughput screening of reaction conditions (catalyst/base/solvent combinations).

  • Advantage: Unmatched sensitivity for targeted product quantification using Multiple Reaction Monitoring (MRM).

  • Limitation: "Blind" to unexpected byproducts (e.g., homocoupling of boronic acids vs. dehalogenation of aryl halides) unless transitions are pre-programmed.

High-Resolution MS (Q-TOF or Orbitrap)
  • Role: Impurity Profiling & Catalyst Tracking.

  • Application: Process development and scale-up safety.

  • Advantage: Accurate mass (<5 ppm) allows for the identification of unknown impurities.

    • Example: Distinguishing between a des-bromo byproduct (reduction) and a homocoupling byproduct , which may differ by only small mass defects.

    • Catalyst Fate: Capable of resolving the isotopic envelope of Palladium (distinct pattern due to isotopes 102, 104, 105, 106, 108, 110), confirming the presence of leached metal species.

Part 3: The "Dual-Stream" Monitoring Protocol

To ensure scientific integrity and self-validation, this protocol utilizes a "Quench-and-Shoot" workflow designed to prevent column clogging (from precipitated salts/Pd) while maximizing signal integrity.

Workflow Diagram

Suzuki_Workflow Start Reaction Mixture (Aryl Halide + Boronic Acid + Pd) Quench Step 1: Quench & Settle Add 1:1 Water/MeCN + 0.1% FA Vortex 30s -> Rest 5 min Start->Quench Aliquot 20 µL Filter Step 2: Clarification Filter (0.2 µm PTFE) or Centrifuge Remove Pd Black/Salts Quench->Filter Precipitate Solids Split Step 3: Stream Split Filter->Split Supernatant StreamA Stream A: Product Quant Source: APCI (+) Mode: MRM (QqQ) Split->StreamA Non-Polar Biaryls StreamB Stream B: Impurity/Cat ID Source: ESI (+/-) Mode: Full Scan (HRMS) Split->StreamB Polar/Charged Species DataA Kinetic Data (Yield %) StreamA->DataA DataB Structural Data (Byproducts/Pd Species) StreamB->DataB

Figure 1: The "Dual-Stream" workflow ensures both non-polar product quantification and polar impurity identification.

Detailed Step-by-Step Methodology

1. Sampling & Quenching (The "Stop" Signal)

  • Objective: Halt the reaction and precipitate inorganic salts (phosphates/carbonates) and aggregated Palladium (Pd black) that can clog ESI capillaries.

  • Protocol:

    • Aliquot 20 µL of reaction mixture.

    • Dilute into 980 µL of Quench Solution (50:50 Acetonitrile:Water + 0.1% Formic Acid).

    • Why Formic Acid? It protonates the boronic acid (preventing polymerization) and ensures ionization in positive mode.

    • Crucial Step: Vortex for 30 seconds, then allow to stand for 5 minutes. This "resting" period is vital for sedimentation of Pd-black.

2. Clarification (The Guard)

  • Protocol: Centrifuge at 10,000 rpm for 3 minutes OR filter through a 0.2 µm PTFE filter plate.

  • Warning: Do not inject unfiltered Suzuki mixtures; the high salt content (

    
    ) will suppress ionization and foul the source cone.
    

3. Analysis (The Dual Approach)

  • Primary Run (Yield): Inject 1-5 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Source: APCI Positive.

    • Mobile Phase: Water/MeCN with 0.1% Formic Acid.

    • Target: Monitor the [M+H]+ of the biaryl product.

  • Secondary Run (Diagnostics): If yield is low, switch to ESI Positive.

    • Target: Look for m/z corresponding to dehalogenated starting material (M-Br+H) or homocoupling (Ar-Ar).

Part 4: Self-Validating Systems & Troubleshooting

To ensure Trustworthiness in your data, implement these controls:

The "Mass Balance" Check

Suzuki reactions often suffer from mass balance deficits due to volatility or precipitation.

  • Validation: Use an Internal Standard (IS) added at the quench step (e.g., Benzophenone or a deuterated analog).

  • Logic: If the IS signal drops significantly between samples, you have matrix suppression (salts) or injection issues, not a failed reaction.

The Palladium Ghost

Pd species can stick to LC lines, causing carryover.

  • Solution: Use a "Sawtooth" gradient wash (5% -> 95% -> 5% -> 95% B) between runs.

  • Detection: Monitor m/z 106 (Pd isotope) in ESI mode to verify system cleanliness.

Boronic Acid Artifacts

Boronic acids can dehydrate in the source to form boroxines (trimers).

  • Symptom: Observation of [3M - 3H2O + H]+ ions.

  • Fix: This is a source artifact, not a reaction byproduct. Do not misinterpret this as a complex impurity.

References

  • Comparison of ESI and APCI for Non-Polar Compounds

    • Source: National Institutes of Health (PMC) & PerkinElmer Technical Notes.
    • Key Finding: APCI shows superior sensitivity (approx. 5x) and lower matrix effects for non-polar molecules compared to ESI.
    • (Contextual validation from Levonorgestrel study).

  • Pd Reaction Intermediates in Suzuki-Miyaura Cross-Coupling Characterized by Mass Spectrometry

    • Source: PubMed / Journal of Mass Spectrometry.
    • Key Finding: NanoESI is required to detect transient, charged Pd-cluster intermediates which are often invisible to standard APCI.
  • Suzuki Reaction Monitoring: TLC/CMS Interface

    • Source: Advion Application Note.[1][2]

    • Key Finding: Demonstrates the utility of direct sampling (Plate Express)
  • Analysis of Impurities in Pharmaceuticals by LC-MS

    • Source: Wiley Analytical Science.
    • Key Finding: Highlights the necessity of High-Resolution MS (Cold EI or Orbitrap) for untargeted impurity profiling in API synthesis.

Sources

Validation

Comparative Kinetic Analysis of Boronic Acid Decomposition: Methodologies and Structural Stability Profiles

Executive Summary For drug development professionals utilizing Suzuki-Miyaura coupling or developing proteasome inhibitors (e.g., Bortezomib), the kinetic stability of boronic acid intermediates is a critical quality att...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For drug development professionals utilizing Suzuki-Miyaura coupling or developing proteasome inhibitors (e.g., Bortezomib), the kinetic stability of boronic acid intermediates is a critical quality attribute. Decomposition—primarily via protodeboronation and oxidation —compromises stoichiometry, reduces yield, and introduces difficult-to-remove impurities (e.g., phenols and homocoupled biaryls).

This guide objectively compares the two primary analytical workflows for kinetic profiling (


 NMR vs. HPLC-UV/MS) and provides a comparative stability analysis of standard boronic acids against protected derivatives like MIDA boronates.

Mechanistic Decomposition Pathways

To accurately measure kinetics, one must understand the underlying mechanism. The decomposition of boronic acids (


) is highly pH-dependent and follows non-intuitive rate laws.
Protodeboronation (The Kuivila & Perrin Mechanisms)

Protodeboronation is the hydrolysis of the C–B bond.[1]

  • Acid-Catalyzed (

    
    ):  Follows an 
    
    
    
    mechanism. Rare under typical coupling conditions but relevant for storage.
  • Base-Catalyzed (

    
    , Kuivila):  The dominant pathway in Suzuki couplings. It involves a pre-equilibrium formation of the boronate anion 
    
    
    
    , followed by rate-limiting electrophilic attack by water (or a proton source) on the ipso-carbon.
  • Perrin Mechanism (

    
    ):  For 2,6-disubstituted arylboronic acids (e.g., 2,6-difluorophenyl), the boronate anion undergoes a specific base-catalyzed decomposition that does not fit the standard Kuivila model.[1]
    
  • Heterocyclic Instability: 2-Pyridyl and 2-furyl boronic acids are notoriously unstable due to zwitterionic intermediates that facilitate rapid C–B bond cleavage.

Oxidative Decomposition

In the presence of


 or peroxides, boronic acids degrade to phenols/alcohols via a radical mechanism or an anionic rearrangement (migration of the aryl group from boron to oxygen).
Pathway Visualization

DecompositionPathways BA Boronic Acid Ar-B(OH)2 Boroxine Boroxine (Anhydride Trimer) BA->Boroxine -H2O (Reversible) Boronate Boronate Anion [Ar-B(OH)3]- BA->Boronate +OH- (Fast Eq.) Phenol Phenol (Ar-OH) + Boric Acid BA->Phenol Oxidation (O2/ROOH) Radical or Rearrangement Arene Arene (Ar-H) + Boric Acid BA->Arene Acid Catalysis Boronate->Arene Protodeboronation (Kuivila/Perrin)

Figure 1: Network of competing equilibria and irreversible decomposition pathways. Note that the boronate anion is the primary gateway to protodeboronation under basic coupling conditions.

Comparative Analysis of Analytical Methodologies

Choosing the right kinetic assay is a trade-off between speciation visibility and sensitivity .

Table 1: Methodology Comparison ( NMR vs. HPLC)
FeatureMethod A: In Situ

NMR
Method B: Quench-Flow HPLC-UV/MS
Primary Utility Speciation Analysis. Distinguishes between free acid, boronate anion, and boroxine trimer.Quantification. Precise measurement of the decomposition product (Arene/Phenol).
Invasiveness Non-Invasive. Measures kinetics directly in the reaction tube without disturbing equilibria.Invasive. Requires quenching (e.g., acid drop) which shifts equilibria immediately.
Sensitivity Low. Requires high conc. (>10 mM).

signals are broad due to quadrupolar relaxation.
High. Can detect trace decomposition (<0.1%) and impurities at

M levels.
Throughput Low. Dedicated instrument time required for real-time monitoring.High. Can stack hundreds of quenched samples for automated overnight runs.
Blind Spots Cannot easily detect deboronated organic products (Arene) as they lack Boron."Invisible" boron species (boric acid) are not detected by UV; requires MS or derivatization.
Verdict Best for Mechanism Elucidation and determining

.
Best for Stability Screening and QC of libraries.

Structural Stability Profiles (Product Comparison)

Not all boronic acids are equal.[1][2][3] The table below synthesizes kinetic data to compare the half-life (


) and stability risks of common structural classes under physiological or coupling conditions (pH 7.4 - 10).
Table 2: Kinetic Stability by Structural Class
Structural ClassRepresentative CompoundStability RiskKinetic Profile (

)
Recommended Strategy
Simple Aryl Phenylboronic acidLow Stable at neutral pH.

weeks at

.
Standard storage. No special handling.
Electron-Poor Aryl 2,6-Difluorophenylboronic acidHigh Rapid protodeboronation in base (

vs Ph).
Use MIDA boronate or anhydrous conditions.
2-Heteroaryl 2-Pyridylboronic acidCritical

minutes in neutral/basic aq. solution.
Must use MIDA boronate or N-oxide protected forms.
MIDA Boronates MIDA-PhenylboronateVery Low Hydrolysis-limited release.

tunable by base strength.
Ideal for "Slow Release" cross-coupling to keep

low.[2]
Trifluoroborates Potassium phenyltrifluoroborateLow Stable to oxidation; requires hydrolysis to react.Good alternative, but solubility can be an issue in organics.

Experimental Protocol: Self-Validating Kinetic Assay

This protocol uses Method B (HPLC) for high-throughput stability screening, incorporating an Internal Standard (IS) for self-validation (correcting for injection volume errors and evaporation).

Reagents & Setup
  • Substrate: Boronic acid of interest (10 mM final).

  • Internal Standard (IS): Benzophenone or 1,3,5-Trimethoxybenzene (inert to reaction conditions).

  • Buffer: 0.1 M Phosphate (pH 7.4) or Carbonate (pH 10.0) mixed with Acetonitrile (1:1 v/v).

  • Quench Solution: 1% Formic Acid in Acetonitrile.

Workflow Visualization

KineticWorkflow Start Start: Prepare Stock Solutions (Substrate + Internal Standard) Incubate Incubation Thermostated Bath (e.g., 40°C) pH Controlled Buffer Start->Incubate Sampling Periodic Sampling (t=0, 5, 15, 30, 60 min) Incubate->Sampling At intervals Quench Quench Step Add 100µL Sample to 400µL 1% Formic Acid/MeCN Sampling->Quench Stop Reaction Analysis HPLC-UV Analysis Measure Area(Substrate) / Area(IS) Quench->Analysis Calc Data Processing Plot ln(Conc) vs Time Extract k_obs Analysis->Calc

Figure 2: Step-by-step kinetic assay workflow ensuring rigorous quenching and normalization.

Step-by-Step Methodology
  • Stock Preparation: Dissolve the Boronic Acid and Internal Standard in MeCN. Verify the ratio by HPLC (

    
    ).
    
  • Initiation: Add the stock solution to the pre-heated buffer (e.g., 40°C). The organic co-solvent (MeCN) ensures solubility.

  • Sampling: At defined intervals, remove an aliquot (

    
    ).
    
  • Quenching: Immediately dispense into the Quench Solution (

    
    ). Crucial: The acidification converts reactive boronates back to the more stable neutral acid and stops base-catalyzed pathways.
    
  • Validation Check: Monitor the Internal Standard peak area. If it deviates by

    
     across timepoints, the data is invalid (evaporation or pipetting error).
    
  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .

References

  • Kuivila, H. G., et al. (1961). "Areneboronates from Nucleophilic Aromatic Substitution." Journal of the American Chemical Society, 83(9), 2159–2163. Link

  • Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society, 139(37), 13156–13165. Link

    • Key source for the Perrin mechanism and 2,6-disubstituted instability.
  • Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society, 129(21), 6716–6717. Link

    • Foundational text for MIDA boron
  • Noonan, G. M., et al. (2021). "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways." Journal of the American Chemical Society, 143(34), 13661–13674. Link[4]

  • Gonzalez, J. A., et al. (2022). "11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations." Journal of Chemical Education, 99(11), 3845–3852. Link

Sources

Comparative

Cross-Validation of Synthesis Methods for Substituted Pyrazoles: A Technical Guide

Topic: Cross-validation of synthesis methods for substituted pyrazoles Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1] Executive Summary: The Regioselectiv...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-validation of synthesis methods for substituted pyrazoles Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary: The Regioselectivity Challenge

Substituted pyrazoles are ubiquitous pharmacophores in medicinal chemistry, serving as the core scaffold for blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). However, the construction of unsymmetrically substituted pyrazoles presents a persistent synthetic challenge: regiocontrol .[1]

While the classical Knorr synthesis is robust for symmetrical targets, it frequently yields difficult-to-separate mixtures (often 1:1 to 3:2) when applied to unsymmetrical 1,3-dicarbonyls. This guide objectively compares the classical approach against modern [3+2] cycloaddition strategies, providing cross-validated data on yields, regioselectivity ratios (rr), and scalability. We provide actionable decision matrices and self-validating protocols to ensure reproducible results in drug discovery campaigns.

Method A: Classical Condensation (Knorr) – Optimized

Best for: Symmetrical substrates or large-scale synthesis where chromatography is feasible. The Mechanism: The reaction proceeds via the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[1][2][3] The Pitfall: The reaction involves two competing nucleophilic attacks. With unsymmetrical diketones, the hydrazine can attack either carbonyl first, leading to a mixture of 1,3- and 1,5-isomers.

Critical Insight: Solvent-Controlled Regioselectivity

Recent optimization studies have demonstrated that fluorinated alcohols (TFE, HFIP) can drastically improve regioselectivity compared to standard ethanolic conditions. The hydrogen-bond donating ability of these solvents activates the harder carbonyl, directing the initial nucleophilic attack.

Experimental Protocol: Fluorinated Alcohol Modified Knorr
  • Substrate: 1-phenyl-1,3-butanedione + Methylhydrazine

  • Target: 1,3-dimethyl-5-phenylpyrazole (vs. 1,5-dimethyl-3-phenyl isomer)

Step-by-Step Workflow:

  • Preparation: Dissolve 1-phenyl-1,3-butanedione (1.0 equiv) in 2,2,2-Trifluoroethanol (TFE) [0.5 M concentration].

  • Addition: Cool to 0 °C. Add Methylhydrazine (1.1 equiv) dropwise over 10 minutes.

    • Note: Exotherm control is critical to minimize kinetic trapping of the wrong isomer.

  • Reaction: Allow to warm to room temperature and stir for 2 hours. Monitor by TLC (EtOAc/Hex 3:7).

  • Workup: Remove TFE under reduced pressure (rotary evaporator). TFE can be recovered and reused.

  • Purification: The crude residue often shows an 85:15 ratio (favored isomer). Recrystallize from EtOH/Heptane to isolate the major isomer (>98% purity).

Method B: Regioselective [3+2] Cycloaddition

Best for: Complex, polysubstituted pyrazoles requiring absolute regiocontrol (>98:2). The Mechanism: This method utilizes the reaction of 1,3-dipoles (e.g., nitrile imines, diazo compounds) with dipolarophiles (alkynes or alkenes). The Advantage: The regiochemistry is dictated by the electronic polarization of the dipole and dipolarophile (FMO theory), often resulting in a single regioisomer.

Experimental Protocol: Nitrile Imine Cycloaddition[4]
  • Substrate: Hydrazonoyl chloride (Nitrile imine precursor) + Terminal Alkyne

  • Target: 1,3,5-trisubstituted pyrazole[4][5]

Step-by-Step Workflow:

  • Precursor Generation: Dissolve the hydrazonoyl chloride (1.0 equiv) and the terminal alkyne (1.2 equiv) in dry DCM.

  • Catalysis: Add Triethylamine (Et3N, 2.0 equiv) dropwise at room temperature.

    • Mechanism:[2][3][5][6][7] Et3N induces in situ dehydrohalogenation to generate the reactive nitrile imine dipole.

  • Cycloaddition: Stir at ambient temperature for 4–12 hours.

    • Checkpoint: Appearance of a fluorescent spot on TLC often indicates pyrazole formation.

  • Quench: Wash with water (2x) and brine (1x). Dry organic layer over Na2SO4.[8]

  • Purification: Flash column chromatography. Unlike Knorr, the minor isomer is usually undetectable or <2%.

Cross-Validation: Comparative Data Analysis

The following table aggregates data from multiple validation studies comparing these methods on similar unsymmetrical substrates.

MetricMethod A: Classical Knorr (EtOH)Method A: Optimized Knorr (TFE)Method B: [3+2] Cycloaddition
Regioselectivity (rr) 55:45 to 70:3085:15 to 92:8>98:2
Yield (Isolated) 85–95%80–90%75–88%
Atom Economy High (Water byproduct)HighModerate (Stoichiometric base/salt waste)
Scalability Excellent (kg scale)Good (Solvent cost)Moderate (Precursor stability)
Purification Load High (Difficult isomer separation)ModerateLow (Single isomer)
Decision Matrix: When to use which?

DecisionTree Start Target Pyrazole Structure Sym Symmetrical Substitution? Start->Sym MethodA Method A: Classical Knorr (Standard EtOH) Sym->MethodA Yes Unsym Unsymmetrical Sym->Unsym No Scale Scale > 100g? Unsym->Scale OptKnorr Method A: Optimized Knorr (TFE/HFIP Solvent) Scale->OptKnorr Yes (Cost/Safety) MethodB Method B: [3+2] Cycloaddition (Absolute Regiocontrol) Scale->MethodB No (Purity Priority)

Figure 1: Strategic decision tree for selecting the optimal pyrazole synthesis route based on substrate symmetry and scale.

Mechanistic Visualization

Understanding the mechanism is key to troubleshooting.

Knorr Mechanism & Tautomer Trouble

In the Knorr synthesis, the hydrazine can attack C1 or C3. The preference is driven by the subtle electrophilicity difference between the carbonyls, which is often negligible, leading to mixtures.

KnorrMechanism Diketo 1,3-Diketone (Unsymmetrical) Attack1 Path A: Attack at C1 (Sterically favored?) Diketo->Attack1 + Hydrazine Attack3 Path B: Attack at C3 (Electronically favored?) Diketo->Attack3 Hydrazine R-Hydrazine ProdA Isomer A (1,5-subst) Major in TFE Attack1->ProdA ProdB Isomer B (1,3-subst) Minor in TFE Attack3->ProdB

Figure 2: Bifurcation of the Knorr pathway leading to regioisomeric mixtures.

Validation Systems: Proving Your Product

Trust but verify. You cannot assume regiochemistry based on raw yield.

Self-Validating Protocol (NMR)
  • 1H NMR: Check the chemical shift of the pyrazole-H4 proton. It typically resonates between 6.0–7.0 ppm.

  • NOE (Nuclear Overhauser Effect): This is the gold standard.

    • Experiment: Irradiate the N-Methyl (or N-Aryl ortho protons).

    • Observation:

      • If you see enhancement of the C5-substituent signals -> You have the 1,5-isomer .

      • If you see enhancement of the C3-substituent signals (or no enhancement of C5) -> You have the 1,3-isomer .

  • 13C NMR: The C3 and C5 carbons often have distinct shifts. C3 is generally more deshielded than C5 due to the proximity to the imine-like nitrogen.

References

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Organic Chemistry Portal. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI Molecules. [Link]

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. National Institutes of Health (PMC). [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation. Beilstein Journal of Organic Chemistry. [Link]

Sources

Validation

Comparing boronic acids versus trifluoroborate salts in cross-coupling

Executive Summary: The Stability-Reactivity Trade-off In modern drug discovery, the Suzuki-Miyaura cross-coupling is the gold standard for C-C bond formation. However, the choice of boron source—traditional Boronic Acids...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability-Reactivity Trade-off

In modern drug discovery, the Suzuki-Miyaura cross-coupling is the gold standard for C-C bond formation. However, the choice of boron source—traditional Boronic Acids (BAs) versus Potassium Organotrifluoroborates (PTFBs) —is often treated as a matter of convenience rather than mechanistic strategy.

This guide argues that while Boronic Acids remain the default for simple substrates due to commercial availability, PTFBs are the superior choice for "unstable" nucleophiles (e.g., 2-heterocycles, polyfluorinated aryls). The superiority of PTFBs stems from their ability to act as a controlled-release reservoir , preventing the rapid protodeboronation that plagues free boronic acids.

Physicochemical Stability & Handling[1]

The primary operational difference lies in the physical nature of the reagents. Boronic acids are equilibrium mixtures, while PTFBs are defined salts.

Table 1: Physicochemical Comparison
FeatureBoronic Acids [R-B(OH)₂]Potassium Trifluoroborates [R-BF₃K]
Physical State Waxy solids or powders; often hygroscopic.Free-flowing, crystalline solids.
Stoichiometry Uncertain. Exists in equilibrium with boroxine (anhydride) trimers. Accurate weighing is difficult.Precise. Monomeric salt with defined molecular weight.
Shelf Stability Variable.[1] Electron-poor BAs degrade; susceptible to oxidation.Indefinite. Air and moisture stable.[2]
Atom Economy Higher (theoretically), but lower in practice due to required excess.Lower (due to K and 3F atoms), but higher effective mass balance.
Solubility Soluble in organic solvents (THF, Dioxane, DMF).Insoluble in non-polar organics; requires polar protic solvents (MeOH, H₂O).

Mechanistic Divergence: The "Slow Release" System

To select the right reagent, one must understand how it enters the catalytic cycle.

  • Boronic Acids: Rapidly convert to the active boronate species upon base addition. If the transmetallation to Palladium is slow (e.g., sterically hindered substrates), the high concentration of free boronate leads to side reactions (protodeboronation).

  • PTFBs: Inert to Palladium. They must first hydrolyze to the boronic acid.[3][4] This hydrolysis is the rate-limiting step, keeping the standing concentration of active boronic acid low.

Diagram 1: The Activation Pathways

The following diagram illustrates the "Fork in the Trail" mechanism (Lennox & Lloyd-Jones) and the PTFB reservoir effect.

Activation_Pathways cluster_storage Storage State cluster_activation Activation Phase cluster_cycle Catalytic Cycle cluster_death Side Reactions BA_Store Boronic Acid (Equilibrium with Boroxine) Free_BA Free Boronic Acid [R-B(OH)2] BA_Store->Free_BA Dissolution PTFB_Store Potassium Trifluoroborate (Stable Salt) Hydrolysis Hydrolysis (Rate Limiting Step) PTFB_Store->Hydrolysis Requires H2O/Base Hydrolysis->Free_BA Slow Release Boronate Boronate Anion [R-B(OH)3]- Free_BA->Boronate + Base (OH-) Transmetallation Transmetallation to Pd(II) Free_BA->Transmetallation Pathway B (Oxo-Pd) Decomp Protodeboronation (R-H) Free_BA->Decomp Fast if [Pd] is slow Boronate->Transmetallation Pathway A Product Coupled Product R-R' Transmetallation->Product

Caption: Pathway comparison showing how PTFBs throttle the supply of free boronic acid, minimizing the "Decomposition" pathway that plagues standard boronic acids.

Performance in Difficult Couplings

The "Slow Release" mechanism is not just theoretical; it drives yield improvements in specific classes of "unstable" nucleophiles.

The "Protodeboronation" Problem

Certain boronic acids are notoriously unstable. For example, 2-pyridyl boronic acid decomposes rapidly under standard Suzuki conditions. The C-B bond breaks, replacing the boron with a proton (H), resulting in the recovery of pyridine rather than the biaryl product.

Table 2: Representative Yield Comparison (Challenging Substrates)
Substrate ClassSpecific ExampleBoronic Acid YieldPTFB Salt YieldMechanistic Explanation
2-Heterocycles 2-Pyridyl-B(R)₂< 10% (Decomp)85-95% PTFB prevents high concentration of unstable zwitterionic intermediate.
Polyfluorinated Pentafluorophenyl-B(R)₂30-50%> 90% Electron-deficient rings protodeboronate fast; PTFB throttles release.
Cyclopropyl Cyclopropyl-B(R)₂Variable (Unstable)High Cyclopropyl-BAs are prone to oxidation/decomposition; PTFBs are shelf-stable.
Vinyl Vinyl-B(R)₂Low (Polymerizes)High Vinyl boronic acids are unstable oils; PTFB is a stable solid.

Experimental Protocols

Protocol A: Standard Boronic Acid Coupling

Best for: Stable aryl-aryl couplings, screening, and simple substrates.

  • Charge: Add Aryl Bromide (1.0 equiv), Boronic Acid (1.5 equiv), and Pd(PPh₃)₄ (3-5 mol%) to a reaction vial.

  • Solvent: Add 1,4-Dioxane (0.2 M concentration).

  • Base: Add aqueous Na₂CO₃ (2.0 M, 3.0 equiv).

  • Reaction: Degas (sparge with Argon for 5 mins). Heat to 80-100°C for 4-12 hours.

  • Workup: Dilute with EtOAc, wash with water.

Protocol B: Potassium Trifluoroborate Coupling (Molander Conditions)

Best for: Unstable substrates, scale-up, and heterocycles.

Critical Note: PTFBs are insoluble in pure dioxane/toluene. You must use a protic solvent system (Alcohol/Water) to facilitate solubility and the hydrolysis step.

  • Charge:

    • Aryl Bromide/Chloride (1.0 equiv)

    • Potassium Organotrifluoroborate (1.05 - 1.2 equiv) — Note the lower excess required.

    • PdCl₂(dppf)·CH₂Cl₂ (2-5 mol%) — Robust catalyst often preferred.

    • Cs₂CO₃ or K₂CO₃ (3.0 equiv).

  • Solvent System: Add MeOH/H₂O (3:1 ratio) or iPrOH/H₂O .

    • Why? Water is a reagent here (hydrolysis), not just a solvent co-factor. The alcohol solubilizes the organic halide and the PTFB.

  • Reaction:

    • Seal vial (PTFBs can release BF₃ gas, though usually trapped as fluoride).

    • Heat to reflux (typically 65-80°C) for 4-24 hours.

  • Monitoring:

    • TLC Note: PTFBs stay at the baseline. You monitor the disappearance of the Aryl Halide.

  • Workup:

    • Evaporate volatiles (MeOH).

    • Extract aqueous residue with EtOAc/DCM.

Strategic Selection Guide

When should you switch from the standard Boronic Acid to a PTFB? Use this decision tree.

Selection_Guide Start Select Boron Reagent Q1 Is the Boronic Acid commercially available? Start->Q1 Q2 Is the substrate prone to protodeboronation? (e.g. 2-pyridyl, poly-F) Q1->Q2 Yes Use_PTFB USE TRIFLUOROBORATE (Molander Protocol) Q1->Use_PTFB No (Easier to synthesize PTFB) Q3 Is precise stoichiometry critical? (e.g. GMP scale) Q2->Q3 No Q2->Use_PTFB Yes (Critical) Use_BA USE BORONIC ACID (Standard Protocol) Q3->Use_BA No Q3->Use_PTFB Yes

Caption: Decision matrix for selecting between Boronic Acids and Trifluoroborate salts based on substrate stability and availability.

References

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[5] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Butters, M., et al. (2011). Industrial Scale-Up of Suzuki-Miyaura Coupling Reactions. Chemical Reviews. [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Efficient Synthesis of 2-Pyridylboronates and Their Use in Suzuki-Miyaura Cross-Coupling Reactions. Journal of Organic Chemistry. [Link]

Sources

Safety & Regulatory Compliance

Safety

1-(Cyclopropylmethyl)pyrazole-4-boronic acid proper disposal procedures

Topic: 1-(Cyclopropylmethyl)pyrazole-4-boronic acid Proper Disposal Procedures Executive Summary: Operational Safety & Compliance Proper disposal of 1-(Cyclopropylmethyl)pyrazole-4-boronic acid (CAS: 1983202-21-6) requir...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(Cyclopropylmethyl)pyrazole-4-boronic acid Proper Disposal Procedures

Executive Summary: Operational Safety & Compliance

Proper disposal of 1-(Cyclopropylmethyl)pyrazole-4-boronic acid (CAS: 1983202-21-6) requires strict adherence to organic hazardous waste protocols.[1][2] As a boronic acid derivative containing a pyrazole ring and a cyclopropyl group, this compound presents specific stability and reactivity profiles—notably susceptibility to protodeboronation and incompatibility with strong oxidizers.

Immediate Action Directive:

  • Do NOT dispose of down the drain.

  • Do NOT mix with oxidizing agents (e.g., Hydrogen Peroxide, Nitric Acid) as this triggers exothermic decomposition.

  • Classify as Hazardous Organic Waste (Non-RCRA Listed, but Characteristic/Toxic).

Chemical Profile & Hazard Assessment

Before initiating disposal, verify the material identity and associated hazards. This compound is often handled in drug discovery as a Suzuki-Miyaura coupling partner.

Parameter Technical Specification
Chemical Name 1-(Cyclopropylmethyl)pyrazole-4-boronic acid
CAS Number 1983202-21-6 (Free Acid) / 1000801-75-1 (Pinacol Ester analog)
Physical State Solid (White to off-white powder)
Hazard Class Irritant / Harmful
GHS H-Codes H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][3][4] Irrit.)
Reactivity Air-sensitive (slow oxidation); Hygroscopic.[1][2][3] Incompatible with strong oxidizers.[5]
RCRA Status Not P-listed or U-listed.[1][2][3] Regulated as Characteristic Hazardous Waste .

Expert Insight: While not explicitly listed as a reproductive toxin in all databases, boronic acids and cyclopropyl moieties structurally resemble known reproductive hazards. Handle with Level 2 Containment (Fume hood, Nitrile gloves, Eye protection) as a precaution.

Waste Stream Decision Matrix

The following workflow illustrates the logical decision path for segregating this compound based on its physical state.

WasteDisposal Start Waste Generation Source StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure Compound / Contaminated Solids) StateCheck->Solid Liquid Liquid Waste (Mother Liquors / Solvents) StateCheck->Liquid Empty Empty Containers (Vials / Flasks) StateCheck->Empty SolidBin Double-Bag in Solid Hazardous Waste Drum Solid->SolidBin Segregate SolventCheck Check Solvent Type Liquid->SolventCheck Rinse Triple Rinse with Solvent Empty->Rinse Halogen Halogenated Waste Stream (DCM, Chloroform) SolventCheck->Halogen Contains Halogens NonHalogen Non-Halogenated Waste Stream (MeOH, EtOAc, DMF) SolventCheck->NonHalogen No Halogens Rinse->SolventCheck Rinsate Deface Deface Label & Recycle Glass Rinse->Deface Clean Vial

Figure 1: Decision matrix for segregating 1-(Cyclopropylmethyl)pyrazole-4-boronic acid waste streams.

Detailed Disposal Protocols

Protocol A: Solid Waste Disposal (Pure Substance)

Applicability: Expired chemicals, spilled solids, or excess weighing powder.[1][2]

  • Primary Containment: Transfer the solid 1-(Cyclopropylmethyl)pyrazole-4-boronic acid into a screw-top glass vial or a high-density polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste label. Clearly write:

    • Constituents: "1-(Cyclopropylmethyl)pyrazole-4-boronic acid" (Do not use abbreviations like "Boronic Acid Deriv").

    • Hazards: Check "Toxic" and "Irritant".[5][6]

  • Secondary Containment: Place the sealed primary container into a transparent, sealable plastic bag (e.g., Ziploc).

  • Disposal: Deposit into the laboratory's Solid Hazardous Waste Drum .

    • Note: Do not fill the drum >90% capacity.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicability: Filtrates from Suzuki couplings or recrystallization solvents.[3][4]

  • Solvent Identification: Determine the primary solvent.

    • Scenario 1 (DCM/Chloroform): Segregate into Halogenated Waste .[7]

    • Scenario 2 (Ethanol/DMF/Toluene): Segregate into Non-Halogenated Waste .[7]

  • Compatibility Check: Ensure the waste container does not contain oxidizing acids (Nitric, Perchloric) or peroxides. Boronic acids can undergo exothermic oxidation with these agents [1].

  • Transfer: Pour the solution into the appropriate carboy using a funnel to prevent splashing.

  • Log Entry: Record the volume and concentration (approximate) on the waste log sheet attached to the carboy.

Protocol C: Empty Container Management

Applicability: Reagent bottles or vials that appear empty.

  • Triple Rinse: Rinse the "empty" vial three times with a compatible solvent (e.g., Acetone or Methanol).

  • Rinsate Disposal: Pour all three rinses into the Liquid Hazardous Waste container (see Protocol B).

  • De-labeling: Completely deface or remove the original label.

  • Glass Disposal:

    • If clean: Dispose of in the "Broken/Clean Glass" box.

    • If residue remains: Cap the vial and dispose of it as Solid Hazardous Waste .

Scientific Rationale & Stability Considerations

Why avoid Oxidizers? Boronic acids are susceptible to oxidation. Reaction with hydrogen peroxide or other strong oxidizers converts the boronic acid moiety (-B(OH)2) into a hydroxyl group (-OH) via a migration mechanism, releasing boric acid [2]. This reaction is exothermic and can cause pressure buildup in closed waste containers.

Protodeboronation Risks The pyrazole ring, while generally stable, can facilitate protodeboronation (loss of the boron group) under high temperature or specific pH conditions, especially in the presence of metal catalysts [3]. While the breakdown products (1-(cyclopropylmethyl)pyrazole) are stable organics, they should still be treated as hazardous organic waste.

Emergency Response: Spill Procedures

In the event of a spill outside of containment:

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves, lab coat, and safety goggles. If powder is airborne, use an N95 or P100 respirator.

  • Containment:

    • Solid Spill: Cover with wet paper towels to prevent dust generation. Sweep up carefully using a dustpan dedicated to hazardous waste.

    • Liquid Spill: Surround with absorbent pads or vermiculite.

  • Decontamination: Clean the surface with a soap and water solution. Do not use bleach immediately, as it may react with high concentrations of the boronic acid.

  • Disposal: Place all cleanup materials (pads, gloves, debris) into a heavy-duty plastic bag, seal, and label as "Solid Hazardous Waste - Debris contaminated with 1-(Cyclopropylmethyl)pyrazole-4-boronic acid".

References

  • Sigma-Aldrich. (2024).[6] Safety Data Sheet: 1-Cyclopropylmethyl-1H-pyrazole-4-boronic acid pinacol ester. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society, 138(29), 9145–9157. Link[3]

  • U.S. EPA. (2024). Hazardous Waste Characteristics: A User-Friendly Reference Document. Link

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Cyclopropylmethyl)pyrazole-4-boronic acid
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1-(Cyclopropylmethyl)pyrazole-4-boronic acid
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